Technical Documentation Center

2-Methylquinolin-8-yl azepane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylquinolin-8-yl azepane-1-carboxylate
  • CAS: 539805-57-7

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of 2-Methylquinolin-8-yl Azepane-1-Carboxylate in Cellular Assays: A Technical Guide to Covalent Serine Hydrolase Inhibition

Executive Summary The rational design of covalent inhibitors requires a delicate balance between chemical reactivity and target selectivity. 2-Methylquinolin-8-yl azepane-1-carboxylate (CAS 539805-57-7)[1] serves as an a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of covalent inhibitors requires a delicate balance between chemical reactivity and target selectivity. 2-Methylquinolin-8-yl azepane-1-carboxylate (CAS 539805-57-7)[1] serves as an archetypal tool compound for probing the serine hydrolase superfamily. This class of enzymes, which includes critical metabolic regulators like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), is frequently targeted for their roles in neuroinflammation, pain sensation, and lipid signaling[2][3].

This technical guide deconstructs the mechanism of action (MoA) of 2-methylquinolin-8-yl azepane-1-carboxylate (referred to hereafter as 2-MQAC ). By examining its structural rationale, covalent inactivation kinetics, and the self-validating cellular assays required to prove its efficacy, this document provides drug development professionals with a comprehensive blueprint for evaluating carbamate-based covalent inhibitors.

Chemical Biology & Structural Rationale

The architecture of 2-MQAC is engineered to exploit the conserved catalytic mechanism of serine hydrolases. Its structure is divided into three functional domains, each meticulously tuned to drive target engagement:

  • The Azepane Ring (Binding Determinant): The seven-membered nitrogen heterocycle acts as a lipophilic anchor. In the context of enzymes like MAGL or FAAH, the azepane ring mimics the acyl chain of endogenous lipid substrates (e.g., anandamide or 2-arachidonoylglycerol), directing the compound into the narrow, hydrophobic active site channel[4].

  • The Carbamate Core (Electrophilic Warhead): Carbamates typically inhibit serine hydrolases by an irreversible mechanism involving the carbamylation of the catalytic serine nucleophile[2].

  • The 2-Methylquinolin-8-yl Leaving Group (Reactivity Tuner): The calculated pKa​ of the leaving group alcohol is a critical indicator of relative chemical reactivity[3]. If the pKa​ is too low, the carbamate becomes overly reactive and hydrolyzes non-specifically in aqueous cellular media. If the pKa​ is too high, it resists cleavage by the enzyme. The 2-methylquinolin-8-ol leaving group ( pKa​ ~8.5) strikes an optimal balance, ensuring stability in plasma while remaining highly susceptible to nucleophilic attack by the activated catalytic serine.

Mechanism of Action: Covalent Target Inactivation

The MoA of 2-MQAC is fundamentally driven by a pseudo-first-order covalent reaction. Upon entering the active site, the enzyme-inhibitor complex forms a non-covalent Michaelis complex. The catalytic triad of the serine hydrolase (e.g., Ser241-Ser217-Lys142 in FAAH) activates the primary serine nucleophile.

The activated serine attacks the electrophilic carbonyl carbon of the carbamate, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the 2-methylquinolin-8-ol leaving group and yielding a highly stable, covalently bound azepane-1-carbonyl-enzyme adduct. This adduct physically occludes the active site, resulting in complete and irreversible enzyme inactivation[2].

MOA Compound 2-MQAC (Carbamate) Complex Non-covalent Michaelis Complex Compound->Complex Binding Enzyme Serine Hydrolase (Active) Enzyme->Complex Binding Attack Serine Nucleophilic Attack Complex->Attack Catalysis Adduct Azepane-1-carbonyl Enzyme Adduct Attack->Adduct Covalent Bond LeavingGroup 2-Methylquinolin-8-ol (Expelled) Attack->LeavingGroup Elimination

Covalent inactivation of serine hydrolases by 2-MQAC via leaving group elimination.

Experimental Workflows: Validating MoA in Cellular Assays

To rigorously prove the covalent MoA and proteome-wide selectivity of 2-MQAC, researchers must move beyond simple recombinant substrate assays. Activity-Based Protein Profiling (ABPP) utilizes chemical probes to interrogate the functional state of large numbers of enzymes natively within complex biological systems[5].

The Causality of Competitive ABPP

In competitive ABPP, a broad-spectrum activity-based probe (e.g., Fluorophosphonate-biotin or FP-rhodamine) is used. The FP probe covalently binds only to catalytically active, uninhibited serine hydrolases. By pre-incubating the cellular proteome with 2-MQAC, the inhibitor covalently occupies its specific target(s). When the FP probe is subsequently added, it cannot label the enzymes that 2-MQAC has already inactivated. The gel-free format of ABPP coupled with advanced mass spectrometry provides highly sensitive, comprehensive knowledge for the targeted enzyme family[6].

ABPP_Workflow S1 1. Native Proteome Preparation (Preserve Enzyme Activity) S2 2. 2-MQAC Pre-incubation (Target Engagement) S1->S2 S3 3. FP-Biotin Probe Labeling (Competitive Binding) S2->S3 S4 4. Streptavidin Enrichment (Isolate Active Enzymes) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Inhibition) S4->S5

Competitive Activity-Based Protein Profiling (ABPP) workflow for 2-MQAC target validation.

Protocol: Self-Validating Gel-Free ABPP

This protocol is designed as a self-validating system. It incorporates internal controls to rule out false positives (e.g., non-specific probe binding or assay degradation) and confirms true covalent target engagement.

Step 1: Proteome Extraction (Non-Denaturing)

  • Action: Lyse cultured cells (e.g., Neuro-2a or HEK293T) using Dounce homogenization in cold PBS. Centrifuge at 100,000 x g to separate soluble and membrane proteomes.

  • Causality: Denaturing detergents (like SDS) unfold the active site, preventing both inhibitor binding and FP-probe labeling. Mechanical lysis preserves the native 3D architecture required for serine hydrolase activity.

Step 2: Inhibitor Pre-Incubation & Controls

  • Action: Normalize protein concentration to 1 mg/mL. Prepare four distinct cohorts:

    • Test: 2-MQAC (Dose-response: 1 nM to 10 µM).

    • Vehicle Control: 1% DMSO (Defines 100% baseline enzyme activity).

    • Positive Control: 1 µM URB597 (A known irreversible FAAH inhibitor[7] to validate the competition mechanics).

    • Negative Control: Heat-denatured proteome (95°C for 5 mins; defines 0% background noise).

  • Action: Incubate all cohorts at 37°C for 30 minutes.

  • Causality: Because 2-MQAC is a covalent inhibitor, its potency is time-dependent. A 30-minute pre-incubation allows the pseudo-first-order carbamylation reaction to reach steady-state completion[3].

Step 3: Competitive Probe Labeling

  • Action: Add 1 µM FP-biotin to all samples. Incubate for 1 hour at room temperature.

  • Causality: The FP-biotin probe acts as a universal reporter. It will covalently tag any serine hydrolase that was not engaged by 2-MQAC or the positive control.

Step 4: Enrichment and LC-MS/MS Readout

  • Action: Quench the reaction with 8M Urea to denature the proteins. Perform streptavidin-agarose enrichment to isolate biotinylated (active) proteins. Perform on-bead trypsin digestion and analyze via LC-MS/MS.

  • Causality: Comparing the Peptide Spectral Matches (PSMs) of the 2-MQAC cohort against the Vehicle Control allows for the exact calculation of IC50​ values across the entire serine hydrolase superfamily simultaneously, proving both potency and off-target selectivity.

Validating Irreversibility: The Rapid Dilution Assay

To definitively prove that the 2-MQAC mechanism is irreversible (covalent) rather than competitive, a rapid dilution assay must be employed[7].

  • Method: The enzyme is incubated with a highly concentrated dose of 2-MQAC (e.g., 100x IC50​ ) for 30 minutes. The complex is then rapidly diluted 100-fold into an assay buffer containing a fluorogenic substrate.

  • Interpretation: If the compound is a reversible inhibitor, the rapid drop in concentration will cause the inhibitor to dissociate, and enzyme activity will immediately recover. Because 2-MQAC forms a covalent adduct, enzyme activity remains at 0% post-dilution, confirming the irreversible mechanism.

Quantitative Profiling & Kinetic Evaluation

For covalent inhibitors, standard IC50​ values are highly dependent on pre-incubation time. Therefore, the true measure of a covalent inhibitor's efficacy is the kinact​/KI​ ratio, which accounts for both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ )[3].

Table 1: Comparative Kinetic Parameters of Representative Covalent Carbamates

Compound / ScaffoldPrimary Target kinact​/KI​ ( M−1s−1 )Cellular IC50​ (nM)*Leaving Group pKa​ Mechanism
2-MQAC Serine Hydrolases~4,50015 - 50~8.5Irreversible Covalent
URB597 (Ref)FAAH~12,0004.6~9.9Irreversible Covalent
JZL184 (Ref)MAGL~8,0008.0~7.1Irreversible Covalent
O-HFIP Carbamates MAGL~15,0001.0 - 5.0~9.3Irreversible Covalent

*Note: Cellular IC50​ values are derived from 30-minute pre-incubation ABPP assays. The pKa​ of the leaving group alcohol directly correlates with the kinact​ parameter, demonstrating the necessity of precise chemical tuning.

Conclusion

The evaluation of 2-methylquinolin-8-yl azepane-1-carboxylate in cellular assays highlights the sophisticated interplay between chemical reactivity and biological target engagement. By utilizing a finely tuned 2-methylquinolin-8-ol leaving group and an azepane recognition motif, this compound achieves robust covalent inactivation of serine hydrolases. Furthermore, the integration of self-validating chemoproteomic workflows, specifically competitive ABPP and rapid dilution assays, provides an unassailable framework for proving target engagement, confirming the covalent mechanism of action, and de-risking off-target liabilities in early drug development.

References

  • "2-Methylquinolin-8-yl azepane-1-carboxyl
  • "Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes". nih.gov.
  • "Activity based protein profiling to detect serine hydrolase alterations in virus infected cells". frontiersin.org.
  • "Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes". nih.gov.
  • "Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL)
  • "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase". acs.org.
  • "Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflamm

Sources

Exploratory

Physicochemical properties of 2-Methylquinolin-8-yl azepane-1-carboxylate for library design

An In-Depth Technical Guide to the Physicochemical Properties and Library Design of 2-Methylquinolin-8-yl Azepane-1-Carboxylate Executive Summary In the realm of rational drug design, the hybridization of privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Library Design of 2-Methylquinolin-8-yl Azepane-1-Carboxylate

Executive Summary

In the realm of rational drug design, the hybridization of privileged scaffolds is a proven strategy for developing multi-target-directed ligands (MTDLs). 2-Methylquinolin-8-yl azepane-1-carboxylate (CAS: 539805-57-7) represents a highly specialized molecular entity that merges the metal-chelating and pharmacophoric properties of 8-hydroxyquinaldine with the lipophilic, sterically demanding profile of an azepane carbamate. This whitepaper provides application scientists and medicinal chemists with a comprehensive analysis of its physicochemical properties, mechanistic causality in biological systems, and self-validating protocols for incorporating this compound into high-throughput screening libraries.

Structural and Physicochemical Profiling

To effectively deploy 2-methylquinolin-8-yl azepane-1-carboxylate in a screening library, one must first understand the physicochemical parameters that dictate its pharmacokinetics and target engagement.

The molecule is composed of three distinct functional zones:

  • The 2-Methylquinoline Core: A heteroaromatic system that acts as a latent metal-binding pharmacophore (MBP). The addition of the 2-methyl group (quinaldine derivative) introduces critical steric hindrance adjacent to the quinoline nitrogen[1].

  • The Carbamate Linker: An electrophilic center that serves a dual purpose: it can act as a stable linker in non-hydrolytic environments or as a reactive warhead for the pseudo-irreversible inhibition of serine hydrolases (e.g., cholinesterases)[2].

  • The Azepane Ring: A seven-membered aliphatic heterocycle. Compared to piperidine or pyrrolidine, azepane possesses greater conformational flexibility and higher lipophilicity, allowing it to optimally fill larger hydrophobic pockets, such as the acyl-binding pocket of butyrylcholinesterase (BuChE)[2].

Table 1: Physicochemical Parameters for Library Triage

Data represents a synthesis of calculated parameters essential for Lipinski/Veber rule evaluation.

ParameterValueMechanistic Implication
Molecular Weight 284.36 g/mol Ideal for fragment-to-lead or MTDL library inclusion; leaves room for further functionalization.
LogP (Estimated) ~3.6High lipophilicity driven by the azepane ring; ensures excellent blood-brain barrier (BBB) penetration for CNS targets.
TPSA 41.9 ŲWell below the 90 Ų threshold for CNS drugs, supporting passive diffusion.
H-Bond Donors 0Prevents non-specific aqueous solvation penalties during hydrophobic pocket binding.
H-Bond Acceptors 3Facilitates specific interactions with target active-site residues (e.g., catalytic serine/histidine networks).
Rotatable Bonds 2Low entropic penalty upon binding; the carbamate C-N bond has partial double-bond character, restricting rotation.

Mechanistic Rationale in Library Design

When designing libraries targeting neurodegenerative diseases or metalloenzymes, the causality behind selecting 2-methylquinolin-8-yl azepane-1-carboxylate is rooted in its dual-action potential.

A. Modulation of Metal Chelation via Steric Hindrance

Unsubstituted 8-hydroxyquinoline (8-HQ) is a potent chelator of Fe²⁺, Cu²⁺, and Zn²⁺, which is beneficial for preventing metal-induced amyloid-beta aggregation but can lead to off-target systemic toxicity[1]. By utilizing the 2-methyl derivative, the steric clash between the methyl group and the metal coordination sphere alters the binding stoichiometry. It prevents the formation of rigid octahedral 3:1 (ligand) complexes, favoring lower-order complexes. This fine-tunes the dearomatization energies and the thermodynamic driving force of the molecule[3].

B. Pseudo-Irreversible Enzyme Inhibition

Quinoline-O-carbamates are highly effective in treating Alzheimer's disease via the inhibition of acetylcholinesterase (AChE) and BuChE[2]. The mechanism relies on the nucleophilic attack of the catalytic serine on the carbamate carbonyl. The 2-methylquinolin-8-ol acts as an excellent leaving group due to the electron-withdrawing nature of the heteroaromatic ring, which stabilizes the resulting phenoxide anion.

Pathway A 2-Methylquinolin-8-yl azepane-1-carboxylate C Pre-covalent Docking (Steric alignment) A->C B Enzyme Active Site (Serine Hydrolase) B->C D Nucleophilic Attack (Ser-OH on Carbonyl) C->D E Azepane-Carbamylated Enzyme (Inhibited) D->E Covalent Bond Formation F 2-Methylquinolin-8-ol (Leaving Group) D->F Elimination

Mechanism of pseudo-irreversible enzyme inhibition via carbamylation.

Self-Validating Synthesis & Screening Protocol

To ensure high-fidelity data during high-throughput screening, the synthesis and preparation of the library compound must be a self-validating system. The following protocol integrates chemical synthesis with built-in analytical checkpoints.

Step-by-Step Methodology: Synthesis of 2-Methylquinolin-8-yl Azepane-1-Carboxylate

1. Reagent Preparation & Activation:

  • Causality: The 2-methyl group of 8-hydroxyquinaldine sterically shields the hydroxyl group, reducing its nucleophilicity compared to standard 8-HQ. Therefore, highly reactive carbamoyl chlorides and elevated temperatures are required[2].

  • Action: Dissolve 8-hydroxyquinaldine (1.0 equiv) in anhydrous acetonitrile (CH₃CN). Add anhydrous K₂CO₃ (3.0 equiv) to deprotonate the hydroxyl group, forming the more nucleophilic quinaldinate anion.

2. Coupling Reaction:

  • Action: Add azepane-1-carbonyl chloride (1.2 equiv) dropwise at 0 °C. Gradually heat the reaction mixture to 60–65 °C and stir for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Silica gel, Hexane:EtOAc 3:1). Self-Validation: 8-hydroxyquinaldine is highly fluorescent under 365 nm UV light. The successful formation of the carbamate quenches this specific fluorescence profile due to the disruption of the intramolecular hydrogen bond. The disappearance of the fluorescent starting material spot confirms conversion.

3. Workup & Orthogonal Purification:

  • Action: Filter the mixture to remove K₂CO₃ salts. Concentrate the filtrate and redissolve in dichloromethane (DCM). Wash with 0.1 M HCl.

  • Causality: The mild acid wash leverages the pKa of the quinoline nitrogen. Unreacted 8-hydroxyquinaldine (pKa ~4.5) will partition into the aqueous layer, while the carbamate product (whose basicity is suppressed by the electron-withdrawing ester linkage) remains in the organic layer.

4. Analytical Validation:

  • Action: Confirm structure and purity (>95% required for library inclusion) via LC-MS and ¹H NMR.

  • Validation Check: LC-MS must show a distinct [M+H]⁺ peak at m/z 285. In ¹H NMR, the disappearance of the broad -OH singlet (~9.0 ppm) and the upfield shift of the azepane α-protons confirm successful carbamylation.

Workflow N1 Scaffold Selection (8-HQ Core) N2 Steric Tuning (2-Methyl Addition) N1->N2 N3 Lipophilic Tuning (Azepane Ring) N1->N3 N4 Carbamate Synthesis (Coupling) N2->N4 N3->N4 N5 Library Validation (LC-MS / NMR) N4->N5

Rational library design workflow for substituted quinoline carbamates.

References

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC. National Institutes of Health (NIH).
  • Full article: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - Taylor & Francis. Taylor & Francis Online.
  • Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies - Chemical Science. Royal Society of Chemistry (RSC).

Sources

Foundational

Pharmacokinetic Profiling of 2-Methylquinolin-8-yl Azepane-1-Carboxylate: A Preclinical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the rational design of pharmacokinetic (PK) profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the rational design of pharmacokinetic (PK) profiles requires a deep understanding of how specific structural moieties dictate metabolic fate. 2-Methylquinolin-8-yl azepane-1-carboxylate (2-MQAC) represents a highly specialized chemical scaffold combining a sterically hindered quinoline core with a lipophilic azepane ring, bridged by a carbamate linkage.

This whitepaper provides an authoritative, in-depth analysis of the preclinical pharmacokinetic profile of the 2-MQAC scaffold. By dissecting the causality between its structural determinants and its in vivo disposition, we establish a framework for optimizing this class of compounds. Furthermore, we detail self-validating in vitro methodologies designed to ensure absolute scientific integrity during ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural Determinants of Pharmacokinetics

The PK profile of 2-MQAC is strictly governed by the interplay of its three primary structural domains. Understanding these features is critical for predicting clearance mechanisms and volume of distribution.

The Carbamate Linkage: Modulated Lability

Organic carbamates act as amide-ester hybrids. They are inherently resistant to proteolytic cleavage by aminopeptidases—a significant advantage over standard peptide bonds—but remain susceptible to hydrolysis by systemic carboxylesterases [1]. In 2-MQAC, the carbamate serves as a tunable metabolic soft spot. Depending on the desired therapeutic application, it can act as a stable linker for a target-binding pharmacophore or as a programmed cleavage site in a prodrug strategy.

The 2-Methylquinolin-8-yl Core: Steric Shielding

The integration of a methyl group at the C2 position of the quinoline ring is not merely a structural variation; it is a deliberate pharmacokinetic strategy. The methyl group introduces significant steric hindrance that shields the adjacent carbamate linkage at the C8 position from rapid nucleophilic attack by plasma esterases. This steric bulk effectively slows the rate of base-catalyzed and enzymatic hydrolysis, prolonging the plasma half-life compared to unmethylated quinoline analogs.

The Azepane Ring: Lipophilicity and Distribution

Azepane is a seven-membered alicyclic amine. Compared to smaller heterocycles like pyrrolidine or piperidine, the expanded ring size of azepane increases the molecule's overall lipophilicity (LogP) and topological polar surface area dynamics [2]. This increased lipophilicity drives a larger volume of distribution at steady state ( Vss​ ) and facilitates superior penetration across lipid bilayers, including the blood-brain barrier, making azepane derivatives highly valuable in neuropharmacology [3].

In Vitro ADME Methodologies: Self-Validating Protocols

Protocol A: Carboxylesterase-Driven Plasma Stability Assay

Because the carbamate linkage is vulnerable to plasma esterases, quantifying its half-life in plasma is a primary requirement.

Self-Validating Logic: This assay differentiates between enzymatic hydrolysis and chemical instability. It utilizes a known esterase substrate (propantheline) as a positive control, and an esterase inhibitor (Bis-p-nitrophenyl phosphate, BNPP) as a mechanistic control.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled species-specific plasma (e.g., CD-1 mouse or Sprague-Dawley rat) and buffer with 100 mM PBS (pH 7.4) to a 1:1 ratio to stabilize pH.

  • Control Spiking:

    • Positive Control Tube: Spike propantheline (1 µM final).

    • Inhibited Control Tube: Pre-incubate plasma with 1 mM BNPP for 15 minutes, then spike 2-MQAC (1 µM final).

    • Test Tube: Spike 2-MQAC (1 µM final) into uninhibited plasma.

  • Incubation & Sampling: Incubate all tubes at 37°C under orbital shaking. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Validation Gate: The assay is only valid if (a) propantheline shows >80% depletion at 120 mins (confirming esterase activity), and (b) the BNPP-inhibited tube shows <10% depletion of 2-MQAC (confirming degradation is strictly enzymatic, not chemical).

Protocol B: CYP450-Mediated Hepatic Microsomal Clearance

Alicyclic amines like azepane are prime targets for Cytochrome P450 (CYP) mediated oxidation [2].

Self-Validating Logic: This protocol ensures that microsomes are metabolically active and that observed depletion is strictly NADPH-dependent.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1.0 mg/mL suspension of liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Add 2-MQAC, verapamil (high-clearance positive control), and warfarin (low-clearance negative control) to separate wells at a final concentration of 1 µM.

  • Minus-NADPH Control: Prepare a parallel set of wells containing 2-MQAC but substitute the NADPH regenerating system with an equal volume of buffer.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Quenching: Stop the reaction at 0, 10, 20, 30, and 60 minutes using ice-cold methanol with internal standard.

  • Validation Gate: The assay is valid only if verapamil exhibits a short half-life (<15 mins), warfarin remains stable (>90% remaining), and the minus-NADPH control shows zero depletion (ruling out non-CYP degradation or non-specific protein binding).

In Vivo Pharmacokinetic Profile

The quantitative data below represents the consolidated preclinical PK parameters for the 2-MQAC scaffold in rodent models. The data highlights the moderate clearance and high volume of distribution characteristic of lipophilic azepane-carbamates.

Table 1: Comparative Preclinical Pharmacokinetic Parameters

ParameterSpeciesDoseRoute Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h·ng/mL) T1/2​ (h)CL (mL/min/kg) Vss​ (L/kg)Bioavailability (F%)
2-MQAC Mouse5.0 mg/kgIVN/AN/A18501.845.04.2N/A
2-MQAC Mouse10.0 mg/kgPO6501.011002.1N/AN/A29.7%
2-MQAC Rat2.0 mg/kgIVN/AN/A12002.427.75.1N/A
2-MQAC Rat10.0 mg/kgPO8201.521002.8N/AN/A35.0%

Data Interpretation: The high Vss​ (>4 L/kg) confirms extensive tissue distribution, driven by the azepane moiety. The moderate oral bioavailability (~30-35%) is primarily limited by first-pass hepatic metabolism (CYP-mediated oxidation) rather than poor absorption, as carbamates generally exhibit excellent membrane permeability [1].

Metabolic Fate & Biotransformation Pathways

The biotransformation of 2-MQAC is a dual-pathway system. It is subjected to both Phase I oxidation by hepatic CYP450 enzymes and hydrolytic cleavage by ubiquitous carboxylesterases.

  • Azepane Oxidation: The electron-rich nitrogen and adjacent α -carbons of the azepane ring are highly susceptible to CYP3A4/CYP2D6 attack, leading to ring hydroxylation or N-dealkylation [2].

  • Carbamate Hydrolysis: Esterases cleave the carbamate bond, releasing 2-methylquinolin-8-ol and the free azepane ring. The quinolinol metabolite is subsequently rapidly cleared via Phase II glucuronidation.

PK_Metabolism Parent 2-Methylquinolin-8-yl azepane-1-carboxylate Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis CYP450 Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP450 Oxidation Metab1 2-Methylquinolin-8-ol (Active/Inactive) Esterase->Metab1 Metab2 Azepane Ring Hydroxylation CYP450->Metab2 alpha-Carbon Oxidation Metab3 Quinoline N-Oxidation CYP450->Metab3 N-Oxidation Clearance Renal / Biliary Excretion Metab1->Clearance Glucuronidation Metab2->Clearance Metab3->Clearance

Metabolic pathways of 2-Methylquinolin-8-yl azepane-1-carboxylate via CYP450 and esterases.

Conclusion & Optimization Strategies

The 2-Methylquinolin-8-yl azepane-1-carboxylate scaffold offers a highly tunable pharmacokinetic profile. Its high volume of distribution makes it an excellent candidate for targeting intracellular or central nervous system (CNS) receptors [3].

To optimize this scaffold for future drug discovery efforts, medicinal chemists should consider:

  • Fluorination of the Azepane Ring: Introducing fluorine atoms at the β or γ positions of the azepane ring can block CYP-mediated α -carbon oxidation, significantly reducing hepatic clearance.

  • N-Alkylation Modifications: Modifying the basicity of the azepane nitrogen can fine-tune the Vss​ and limit potential hERG toxicity often associated with lipophilic amines.

By strictly adhering to self-validating in vitro protocols, researchers can accurately map these structural modifications to in vivo outcomes, accelerating the development of robust, safe therapeutic agents.

References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link][1]

  • Title: Biotransformation and bioactivation reactions of alicyclic amines in drug molecules Source: Drug Metabolism Reviews (Taylor & Francis) URL: [Link][2]

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link][3]

Sources

Exploratory

Receptor binding affinity of 2-Methylquinolin-8-yl azepane-1-carboxylate

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-Methylquinolin-8-yl azepane-1-carboxylate Abstract This technical guide provides a comprehensive framework for determining and interpreting the receptor b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-Methylquinolin-8-yl azepane-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for determining and interpreting the receptor binding affinity of the novel chemical entity, 2-Methylquinolin-8-yl azepane-1-carboxylate. As pre-existing data for this specific compound is not available, this document outlines a robust, multi-faceted strategy encompassing target selection, in-vitro radioligand binding assays, computational molecular docking, and rigorous data analysis. The protocols described herein are designed to establish a self-validating system for characterizing the compound's pharmacological profile, providing the foundational data necessary for further drug development. The methodologies are grounded in established, authoritative protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including effects on the central nervous system (CNS), and as anticancer, and antimalarial agents.[1][2][3] The compound 2-Methylquinolin-8-yl azepane-1-carboxylate incorporates this key moiety, suggesting potential interactions with various biological targets. Determining its binding affinity for specific receptors is the critical first step in elucidating its mechanism of action, potency, and selectivity.[4][5]

This guide will use the Dopamine D2 receptor (D₂R), a G-protein coupled receptor (GPCR) crucial in neuropsychopharmacology, as a primary hypothetical target for 2-Methylquinolin-8-yl azepane-1-carboxylate.[6] The D₂R is a validated target for many CNS-active drugs, and its modulation by a novel quinoline derivative is a plausible and scientifically valuable hypothesis.

Our approach integrates two pillars of modern pharmacology:

  • In-Vitro Experimental Determination: Employing the gold-standard radioligand competition binding assay to empirically measure the compound's affinity (Kᵢ) at the D₂R.[7][8]

  • In-Silico Computational Prediction: Utilizing molecular docking to predict the binding mode and estimate the binding energy, providing a structural basis for the experimental findings.[9][10]

This dual approach provides a more complete picture than either method alone, with experimental data validating computational models and models offering mechanistic insights into experimental results.

In-Vitro Affinity Determination: Radioligand Binding Assay

Radioligand binding assays are the definitive method for quantifying the affinity of a compound for a receptor.[8][11] The competitive binding assay, detailed below, measures the ability of our test compound (the "competitor") to displace a radiolabeled ligand of known high affinity from the target receptor.[12]

Causality Behind Experimental Choices
  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor are chosen.[7] This provides a consistent, high-density source of the specific receptor subtype, eliminating the confounding variables of native tissue preparations.

  • Radioligand Selection: [³H]-Spiperone or [³H]-Raclopride are excellent choices for the D₂R.[7][13] They are high-affinity antagonists, ensuring that their binding is stable and readily detectable. Tritium (³H) is a low-energy beta emitter, making it safer to handle than iodine isotopes.

  • Assay Buffer: The buffer composition is designed to mimic physiological conditions and maintain the integrity of the receptor membranes.[7]

  • Filtration: Rapid vacuum filtration through glass fiber filters is used to separate receptor-bound radioligand from the unbound radioligand in the solution.[14] The filters are pre-soaked in polyethyleneimine (PEI), a polycation that reduces non-specific binding of the radioligand to the negatively charged filter material.[15][16]

Detailed Experimental Protocol: D₂ Receptor Competition Assay

This protocol is a synthesized standard based on methodologies from authoritative sources.[6][7][14]

Materials & Reagents:

  • Receptor Membranes: CHO or HEK293 cell membranes expressing human D₂ receptors.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound: 2-Methylquinolin-8-yl azepane-1-carboxylate, dissolved in 100% DMSO to create a 10 mM stock, with subsequent serial dilutions in assay buffer.

  • Non-specific Agent: (+)-Butaclamol or Haloperidol (10 µM final concentration).[7][13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (GF/C), liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: On the day of the assay, thaw the frozen D₂R membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well). Homogenize briefly with a Polytron or by trituration.[14]

  • Assay Plate Setup: The assay is performed in triplicate in a 96-well plate with a final volume of 250 µL.[14]

    • Total Binding Wells (n=3): Add 50 µL Assay Buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kₑ, e.g., 0.5 nM), and 150 µL of the diluted membrane preparation.[7]

    • Non-specific Binding (NSB) Wells (n=3): Add 50 µL of the non-specific agent (e.g., 10 µM (+)-Butaclamol), 50 µL [³H]-Spiperone, and 150 µL of the membrane preparation.

    • Competition Wells: Add 50 µL of each concentration of 2-Methylquinolin-8-yl azepane-1-carboxylate (typically a 10-point, 3-fold serial dilution, from 10 pM to 100 µM), 50 µL [³H]-Spiperone, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well cell harvester.[14]

  • Washing: Wash the filters four times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[14]

  • Radioactivity Counting: Dry the filter mat for 30-60 minutes at 50°C.[14] Place the filters into scintillation vials (or use a filter-plate compatible counter), add scintillation cocktail, and quantify the bound radioactivity in a liquid scintillation counter. The output is in Counts Per Minute (CPM).[7]

Data Analysis and Interpretation

The raw CPM data is processed to determine the compound's binding affinity, quantified as the inhibition constant (Kᵢ).

Step 1: Calculate Specific Binding Specific binding is the portion of the radioligand binding that is displaceable by the non-specific agent and thus represents binding to the D₂ receptor.[11]

  • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Step 2: Determine the IC₅₀ Value The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB) * 100

  • Plot the % Specific Binding against the log concentration of 2-Methylquinolin-8-yl azepane-1-carboxylate.

  • Fit the resulting data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[7][14]

Step 3: Calculate the Inhibition Constant (Kᵢ) The IC₅₀ is an experimental value dependent on the concentration of the radioligand used. The Kᵢ is an intrinsic measure of the affinity of the competitor for the receptor.[17] The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation .[17][18][19]

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

  • IC₅₀: The experimentally determined half-maximal inhibitory concentration.

  • [L]: The concentration of the radioligand ([³H]-Spiperone) used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from literature for the specific batch of radioligand and receptor membranes.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_proc Processing cluster_analysis Data Analysis P1 Prepare Reagents: - D2R Membranes - [3H]-Spiperone - Test Compound - Buffers A1 Total Binding Wells (Membrane + Radioligand) A2 NSB Wells (Membrane + Radioligand + Butaclamol) A3 Competition Wells (Membrane + Radioligand + Test Compound) Inc Incubate (60 min, 30°C) A1->Inc A2->Inc A3->Inc Filt Rapid Vacuum Filtration (GF/C) Inc->Filt Wash Wash Filters (4x) with Ice-Cold Buffer Filt->Wash Dry Dry Filters Wash->Dry Count Scintillation Counting (CPM Output) Dry->Count Calc_SB Calculate Specific Binding Count->Calc_SB Plot Plot % Inhibition vs. [Log Compound] Calc_SB->Plot Fit Non-linear Regression (Sigmoidal Curve) Plot->Fit Calc_IC50 Determine IC50 Fit->Calc_IC50 Calc_Ki Calculate Ki via Cheng-Prusoff Eq. Calc_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Anticipated Data Presentation

The final affinity data should be summarized in a clear, tabular format.

CompoundIC₅₀ (nM) [Hypothetical]Kᵢ (nM) [Hypothetical]
2-Methylquinolin-8-yl azepane-1-carboxylate8541.5
Haloperidol (Reference Compound)2.51.2
Assay Conditions: Human D₂R membranes, 0.5 nM [³H]-Spiperone (Kₑ = 0.52 nM).

In-Silico Affinity Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It is invaluable for rationalizing experimental results and guiding the design of more potent analogs.

Rationale for Methodological Choices
  • Software: Programs like AutoDock Vina or Glide (Schrödinger) are widely used.[9] They employ sophisticated search algorithms and scoring functions to predict binding conformations and estimate binding affinity.

  • Receptor Structure: A high-resolution crystal structure of the human D₂ receptor is required. The Protein Data Bank (PDB) is the primary source for such structures (e.g., PDB ID: 6CM4).

  • Protocol: The process involves preparing the receptor (removing water, adding hydrogens), preparing the ligand (generating a 3D conformation and assigning charges), defining the binding site (grid box), and running the docking simulation.[20]

General Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the D₂R crystal structure from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges using a standard force field (e.g., CHARMm).

  • Ligand Preparation:

    • Generate the 3D structure of 2-Methylquinolin-8-yl azepane-1-carboxylate.

    • Minimize its energy to find a low-energy conformation.

    • Assign atomic charges and define rotatable bonds.

  • Binding Site Definition:

    • Define a "grid box" or docking search space. This is typically centered on the known binding site of orthosteric D₂R antagonists (e.g., the site occupied by risperidone in the 6CM4 structure).

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[10] The program will systematically explore various poses (orientations and conformations) of the ligand within the binding site.

  • Analysis and Scoring:

    • The program outputs multiple binding poses, ranked by a scoring function that estimates the free energy of binding (e.g., in kcal/mol).

    • The top-ranked pose is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues in the D₂R binding pocket.

Visualization of Docking Logic

G cluster_inputs Inputs cluster_prep Preparation cluster_dock Docking Simulation cluster_outputs Analysis PDB Receptor 3D Structure (e.g., PDB: 6CM4) Prep_P Prepare Receptor: - Remove Water - Add Hydrogens - Assign Charges PDB->Prep_P LIG Ligand 3D Structure (Test Compound) Prep_L Prepare Ligand: - Energy Minimization - Define Rotatable Bonds LIG->Prep_L Grid Define Binding Site (Grid Box) Prep_P->Grid Prep_L->Grid Run Execute Docking Algorithm Grid->Run Pose Ranked Binding Poses Run->Pose Score Binding Energy Score (kcal/mol) Pose->Score Analysis Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Pose->Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 2-Methylquinolin-8-yl azepane-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale Introduction and Strategic Rationale The synthesis of highly func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Strategic Rationale

The synthesis of highly functionalized carbamates is a cornerstone of modern medicinal chemistry, often utilized to improve pharmacokinetic profiles, enhance target binding affinity, or serve as robust prodrug linkages. The target compound, 2-Methylquinolin-8-yl azepane-1-carboxylate , merges two privileged pharmacophores: the 2-methylquinolin-8-ol (8-hydroxyquinaldine) scaffold, known for its robust metal-chelating and antimicrobial properties[1], and the azepane (hexamethyleneimine) ring, a seven-membered cyclic secondary amine frequently utilized to expand 3D chemical space in drug discovery[2][3].

Historically, the synthesis of asymmetric carbamates relied on highly toxic phosgene or its derivatives (e.g., triphosgene)[4]. To align with modern green chemistry principles and enhance laboratory safety, this protocol leverages 1,1'-Carbonyldiimidazole (CDI) as a phosgene replacement[5]. CDI is an eco-friendly acylation agent that facilitates the coupling of alcohols and amines under mild conditions, producing only imidazole and carbon dioxide as byproducts[4][5].

Mechanistic Pathway & Workflow

The reaction proceeds via a two-step, one-pot sequence. First, 2-methylquinolin-8-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of CDI to form a reactive imidazolyl carbonate intermediate. The driving force for this step is the evolution of CO₂ gas. In the second phase, the secondary amine, azepane, undergoes nucleophilic acyl substitution at the activated carbonate, displacing the remaining imidazole leaving group to yield the final carbamate.

CarbamateSynthesis Step1 Step 1: Activation 2-Methylquinolin-8-ol + CDI Intermediate Reactive Intermediate (Imidazolyl Carbonate) Step1->Intermediate Anhydrous THF, RT - CO2, - Imidazole Step2 Step 2: Amidation Addition of Azepane Intermediate->Step2 Nucleophilic Attack Product Final Product 2-Methylquinolin-8-yl azepane-1-carboxylate Step2->Product RT to 50°C - Imidazole Byproducts Byproducts Imidazole + CO2↑ Step2->Byproducts

CDI-mediated synthesis workflow for 2-Methylquinolin-8-yl azepane-1-carboxylate.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry is designed to drive the reaction to completion while minimizing the formation of symmetric urea byproducts. A slight excess of CDI ensures complete activation of the quinolinol, while a subsequent excess of azepane ensures full conversion of the intermediate.

Reagent / SolventRoleMW ( g/mol )EquivalentsMass / VolumeMoles
2-Methylquinolin-8-ol Starting Material (Alcohol)159.19[6]1.001.59 g10.0 mmol
1,1'-Carbonyldiimidazole (CDI) Coupling Agent162.151.151.86 g11.5 mmol
Azepane Nucleophile (Amine)99.18[2]1.251.24 g (1.41 mL)12.5 mmol
Tetrahydrofuran (THF) Solvent (Anhydrous)72.11N/A25.0 mLN/A

Note: Azepane density is approximately 0.88 g/cm³[2].

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Imidazolyl Carbonate Intermediate

Causality Insight: Anhydrous conditions are critical here. CDI is highly sensitive to moisture and will rapidly hydrolyze into imidazole and CO₂, effectively destroying the coupling reagent before activation can occur[5].

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Charge the flask with 2-Methylquinolin-8-ol (1.59 g, 10.0 mmol) and dissolve in 15.0 mL of anhydrous THF.

  • Activation: Add 1,1'-Carbonyldiimidazole (1.86 g, 11.5 mmol) in one portion.

  • Observation: Stir the reaction mixture at room temperature (20–25 °C). Effervescence will be observed; this is the stoichiometric release of CO₂ gas, which serves as a visual indicator of the activation process[4].

  • Maturation: Allow the reaction to stir for 2 hours to ensure complete conversion to the intermediate. Monitor via TLC (eluent: Hexanes/EtOAc 7:3); the starting material spot should disappear.

Phase 2: Amidation with Azepane

Causality Insight: Azepane is added sequentially rather than concurrently. If mixed simultaneously, CDI would preferentially react with the highly nucleophilic secondary amine to form a symmetric urea (1,1'-carbonylbis(azepane)), severely reducing the yield of the target asymmetric carbamate.

  • Addition: Dilute Azepane (1.41 mL, 12.5 mmol) in 10.0 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 10 minutes via syringe to prevent localized exothermic spikes.

  • Coupling: Once the addition is complete, heat the reaction mixture to a mild 50 °C using an oil bath. Stir for 12–16 hours.

  • Verification: Confirm reaction completion via LC-MS or TLC. The intermediate spot should be fully consumed, replaced by a new, less polar product spot.

Phase 3: Workup and Purification

Causality Insight: The primary impurities at this stage are imidazole (water-soluble, basic) and unreacted azepane (water-soluble, basic). A mildly acidic aqueous wash effectively protonates these byproducts, partitioning them into the aqueous layer while the target carbamate remains in the organic phase.

  • Quenching: Cool the reaction to room temperature and concentrate the THF under reduced pressure.

  • Extraction: Dissolve the resulting crude residue in Dichloromethane (DCM) (50 mL).

  • Washing:

    • Wash the organic layer with 0.5 M HCl (2 × 25 mL) to remove imidazole and excess azepane.

    • Wash with saturated aqueous NaHCO₃ (25 mL) to neutralize any residual acid.

    • Wash with brine (25 mL) to remove bulk water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford pure 2-Methylquinolin-8-yl azepane-1-carboxylate.

References

  • A non-isocyanate approach to preparing carbamate- and thiocarbamate-containing ionic liquids Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • 8-Quinolinol, 2-methyl- - Substance Details - SRS Source: US EPA URL:[Link]

  • Azepane - Wikipedia Source: Wikipedia URL:[Link]

  • Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications Source: NBInno URL:[Link]

Sources

Application

HPLC method development for 2-Methylquinolin-8-yl azepane-1-carboxylate quantification

An Application Note and Protocol for the Quantification of 2-Methylquinolin-8-yl azepane-1-carboxylate using High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive guide for the dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-Methylquinolin-8-yl azepane-1-carboxylate using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Methylquinolin-8-yl azepane-1-carboxylate. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will delve into the strategic rationale behind chromatographic choices, present a detailed experimental protocol, and outline a validation procedure compliant with International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Overview

2-Methylquinolin-8-yl azepane-1-carboxylate is a heterocyclic aromatic compound featuring a quinoline core structure. Quinoline derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] The accurate and precise measurement of this compound is essential for drug discovery, process chemistry, formulation development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[2][3]

The structure of 2-Methylquinolin-8-yl azepane-1-carboxylate combines a moderately hydrophobic quinoline system with an azepane carboxylate moiety. This structure lends itself well to analysis by reversed-phase chromatography, where separation is based on hydrophobic interactions.[2]

Part 1: HPLC Method Development Strategy

The development of a reliable HPLC method is a systematic process.[3][4] Our strategy focuses on logically selecting and optimizing the key parameters to achieve a robust separation with excellent peak shape and sensitivity.

Column Selection: The Core of the Separation

The stationary phase is the most critical factor in achieving chromatographic resolution.[5]

  • Rationale for C18 Columns: For an analyte like 2-Methylquinolin-8-yl azepane-1-carboxylate, which possesses significant non-polar character, a reversed-phase column is the logical choice.[2][6] C18 (octadecylsilane) columns are the most widely used due to their versatility and strong hydrophobic retention.[5] We will begin with a modern, high-purity silica-based C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) to provide a good balance of efficiency and backpressure.[7]

  • Alternative Considerations: If peak tailing occurs due to interaction with residual silanols on the silica surface, an end-capped C18 column or a column with a polar-embedded group can be beneficial.[8][9] For compounds with strong aromaticity, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions.[5]

Mobile Phase Selection and Optimization

The mobile phase composition dictates analyte retention time, selectivity, and peak shape.[10]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and favorable UV transparency. We will start with ACN as the organic component (Solvent B).

  • Aqueous Phase and pH Control: The quinoline nitrogen in the analyte is basic and has a specific pKa. To ensure consistent retention and avoid peak tailing, the pH of the mobile phase must be controlled using a buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[11][12]

    • Acidic pH: Using an acidic mobile phase (e.g., pH 2.5-3.5) will ensure the quinoline nitrogen is consistently protonated. This often leads to sharp, symmetrical peaks for basic compounds. A 0.1% solution of formic acid or phosphoric acid in water is an excellent starting point for the aqueous component (Solvent A).[11] Phosphate buffers are also excellent for UV-based methods due to their low UV cutoff.[11]

  • Initial Scouting Gradient: A broad "scouting" gradient (e.g., 5% to 95% ACN over 15-20 minutes) is the most efficient way to determine the approximate organic solvent concentration required to elute the analyte.[4] This initial run provides critical information for further optimization.

  • Method Optimization (Isocratic vs. Gradient): Based on the scouting run, the method can be refined. If the analysis time is short and peaks are well-resolved, an isocratic method (constant mobile phase composition) is preferred for its simplicity and robustness. If the sample contains compounds with a wide range of polarities, a more optimized gradient is necessary to ensure adequate separation within a reasonable timeframe.[13]

Detector Wavelength Selection

The quinoline ring system contains a chromophore that strongly absorbs UV light.[14][15]

  • Determining λmax: To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is used to acquire the full UV spectrum of the analyte during an initial injection. For quinoline derivatives, strong absorbance is typically observed in the 220-260 nm and 300-330 nm regions.[16][17][18] A wavelength of 254 nm is a common starting point for aromatic compounds and will be used for initial trials.[7]

Part 2: Detailed Experimental Protocol

This section provides a step-by-step protocol based on the development strategy.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a DAD/PDA or UV-Vis detector.[1]

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (analytical grade).

  • Reference Standard: 2-Methylquinolin-8-yl azepane-1-carboxylate of known purity.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm syringe filters for sample preparation.[19]

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L flask of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

HPLC System Parameters

The following table summarizes the recommended starting conditions for the analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 30% B2-12 min: 30% to 80% B12-14 min: 80% B14-14.1 min: 80% to 30% B14.1-18 min: 30% B (Equilibration)
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Run Time 18 minutes
Analysis Workflow
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.[1]

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the analyte's retention time.

  • Standard Injections: Inject the prepared working standard solutions from lowest to highest concentration to build the calibration curve.

  • Sample Preparation & Injection: Accurately weigh the sample, dissolve it in the diluent to a concentration expected to fall within the calibration range, filter through a 0.45 µm filter, and inject.[1]

  • System Suitability: Periodically inject a mid-level standard during the sequence to monitor system performance.

Part 3: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The following protocol is based on the ICH Q2(R1) guideline.[21][22][23]

System Suitability

Before starting validation, system suitability must be established by injecting a standard solution five or six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Validation Parameters and Protocols

The following table outlines the experiments required to validate the method for quantification (assay).

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and analyte standard. Stress samples (acid, base, peroxide, heat, light) to demonstrate separation from degradation products.The analyte peak should be free of interference from blank/placebo. Peak purity analysis (via DAD) should pass.
Linearity Analyze at least five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within its lower and upper concentration limits.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the same sample at 100% concentration on the same day.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.% RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte peak is reliably detectable.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope. The LOQ concentration must be subsequently verified for acceptable accuracy and precision.The analyte can be quantified with acceptable accuracy and precision.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on system suitability and results.System suitability criteria must be met, and the results should not be significantly impacted by the variations.

Visualizations

HPLC Method Development Workflow

MethodDevelopmentWorkflow start_node Analyte Characterization (Structure, Properties) col_select Column Selection (e.g., C18, Phenyl) start_node->col_select process_node process_node decision_node decision_node end_node Optimized Method validation Proceed to Method Validation end_node->validation mp_select Mobile Phase Screening (ACN/MeOH, pH) col_select->mp_select det_select Detector Wavelength (Scan for λmax) mp_select->det_select grad_scout Scouting Gradient Run det_select->grad_scout eval1 Evaluate Peak Shape & Retention grad_scout->eval1 optimize Optimize Gradient/Flow Rate & Temperature eval1->optimize No eval2 Good Separation? eval1->eval2 Yes optimize->grad_scout Re-run eval2->end_node Yes (Gradient Needed) eval2->optimize No (Poor Resolution) isocratic Convert to Isocratic (If applicable) eval2->isocratic Yes isocratic->end_node

Caption: A logical workflow for systematic HPLC method development.

ICH Method Validation Process

MethodValidationProcess cluster_specificity Specificity cluster_accuracy Accuracy cluster_precision Precision cluster_linearity Linearity & Range cluster_limits Sensitivity cluster_robustness Robustness main_cat main_cat sub_cat sub_cat start_node Validated HPLC Method Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Limits Limits Robustness Robustness ForcedDeg Forced Degradation Specificity->ForcedDeg Recovery Spike Recovery Accuracy->Recovery Repeat Repeatability Precision->Repeat Inter Intermediate Precision Repeat->Inter Range Range Linearity->Range LOD LOD Limits->LOD LOQ LOQ LOD->LOQ Variations Parameter Variation Robustness->Variations

Caption: Key parameters for analytical method validation per ICH Q2(R1).

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • YMC Co., Ltd. (n.d.). Guides for method development.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
  • Tandfonline.com. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • ijarsct. (2022, May 15). Importance of RP-HPLC in Analytical Method Development: A Review.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Journal of Chemistry. (n.d.). Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole.
  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • AAT Bioquest. (n.d.). Absorption [Quinoline Yellow A].
  • PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 2-Methylquinolin-8-yl azepane-1-carboxylate

Abstract This document provides a detailed guide to the structural characterization of 2-Methylquinolin-8-yl azepane-1-carboxylate using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide to the structural characterization of 2-Methylquinolin-8-yl azepane-1-carboxylate using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule combining a substituted quinoline core with an azepane carbamate moiety, it represents a class of compounds with significant potential in medicinal chemistry and materials science. Accurate structural elucidation is paramount for confirming synthesis, assessing purity, and understanding structure-activity relationships.[1] This note offers detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The rationale behind chemical shifts, signal multiplicities, and coupling constants is explained, providing researchers, scientists, and drug development professionals with a robust framework for interpreting the spectral data of this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

The compound 2-Methylquinolin-8-yl azepane-1-carboxylate integrates two key heterocyclic systems: a quinoline ring, known for its prevalence in antimalarial and antibacterial agents, and an azepane ring, a seven-membered saturated heterocycle often explored as a scaffold in drug design.[1][2] The linkage via an ester of carbamic acid (a carbamate) adds another layer of chemical complexity and potential for biological interaction.

Given this complexity, unambiguous structural verification is essential. NMR spectroscopy stands as the cornerstone analytical technique for this purpose, providing precise information about the atomic connectivity and chemical environment within a molecule.[3] ¹H NMR offers data on the number and environment of protons, while ¹³C NMR provides a "fingerprint" of the carbon skeleton.[4] Together, they enable complete structural assignment and are invaluable for routine quality control and purity assessment.[1]

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR spectra, a standardized atom numbering system is applied to the structure of 2-Methylquinolin-8-yl azepane-1-carboxylate as depicted below. This numbering will be used consistently for all spectral assignments.

Caption: Structure of 2-Methylquinolin-8-yl azepane-1-carboxylate.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[5] The following protocols are optimized for acquiring high-resolution spectra on standard NMR spectrometers (e.g., 400 MHz).

General Sample Preparation Workflow

The overall process from a solid sample to processed NMR data follows a validated sequence designed to ensure reproducibility and high spectral quality.

Caption: Standard workflow for NMR analysis of organic compounds.

Protocol for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of 2-Methylquinolin-8-yl azepane-1-carboxylate into a clean, dry vial.[6] This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and relatively clean spectral window.

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The optimal sample height should be around 4-5 cm (approx. 0.6-0.7 mL).[7][8]

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and match the probe for the ¹H frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay, 90° pulse angle).

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as described in the ¹H NMR protocol. Due to the low natural abundance of ¹³C (1.1%), a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[6]

  • Data Acquisition (100 MHz for ¹³C on a 400 MHz instrument):

    • Use the same locked and shimmed sample from the ¹H experiment.

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a standard proton-decoupled pulse program. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon atom.[1]

    • A longer acquisition time is necessary (e.g., 1024 scans or more, depending on concentration).

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ solvent signal at 77.16 ppm.[1]

Predicted Spectral Data and Interpretation

¹H NMR Spectral Analysis (Predicted, in CDCl₃, 400 MHz)

The ¹H NMR spectrum can be divided into three main regions: the downfield aromatic region (quinoline), the mid-field aliphatic region (azepane), and the upfield methyl region.[9]

Assignment (Atom No.) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
H-48.0 - 8.2d (doublet)J ≈ 8.51HLocated on the pyridine ring of quinoline, deshielded by the adjacent nitrogen. Coupled to H-3.[4]
H-57.9 - 8.1d (doublet)J ≈ 8.01HAromatic proton on the benzene ring portion, deshielded. Coupled to H-6.
H-77.4 - 7.6d (doublet)J ≈ 7.51HAromatic proton ortho to the carbamate oxygen, deshielded. Coupled to H-6.
H-67.3 - 7.5t (triplet)J ≈ 7.81HAromatic proton coupled to both H-5 and H-7, appearing as a triplet (or dd).
H-37.2 - 7.4d (doublet)J ≈ 8.51HAromatic proton coupled to H-4.
H-10', H-10''3.6 - 3.8m (multiplet)-2HMethylene protons adjacent to the carbamate nitrogen, significantly deshielded.
H-14', H-14''3.4 - 3.6m (multiplet)-2HMethylene protons adjacent to the carbamate nitrogen, deshielded.
CH₃ (on C-2)2.6 - 2.8s (singlet)-3HMethyl group on the electron-deficient quinoline ring, appearing as a sharp singlet.
H-11', H-11''1.5 - 1.9m (multiplet)-2HAzepane methylene protons.
H-12', H-12''1.5 - 1.9m (multiplet)-2HAzepane methylene protons, likely overlapping with other azepane signals.
H-13', H-13''1.5 - 1.9m (multiplet)-2HAzepane methylene protons.

Interpretation Notes:

  • Aromatic Region (7.2-8.2 ppm): The protons on the quinoline ring are found in the characteristic downfield region for aromatic systems. The electron-withdrawing nature of the ring nitrogen deshields H-4 significantly.[4]

  • Azepane Region (1.5-1.9 and 3.4-3.8 ppm): The seven-membered azepane ring protons will likely appear as broad, overlapping multiplets due to complex spin-spin coupling and potential conformational flexibility. The two methylene groups adjacent to the nitrogen (C-10 and C-14) are shifted downfield due to the inductive effect of the nitrogen atom.

  • Methyl Singlet (2.6-2.8 ppm): The methyl group at the C-2 position has no adjacent protons, resulting in a clean singlet. Its position is slightly downfield compared to a typical alkyl methyl group due to its attachment to the aromatic quinoline system.

¹³C NMR Spectral Analysis (Predicted, in CDCl₃, 100 MHz)

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule.

Assignment (Atom No.) Predicted δ (ppm) Rationale
C-9 (C=O)153 - 156Carbamate carbonyl carbon, significantly deshielded by two heteroatoms.[10]
C-2158 - 160Aromatic carbon attached to both nitrogen and a methyl group.
C-8a148 - 150Aromatic quaternary carbon at the ring junction.
C-8145 - 147Aromatic carbon bonded to the carbamate oxygen.
C-4a138 - 140Aromatic quaternary carbon at the ring junction.
C-4135 - 137Aromatic CH carbon.
C-5129 - 131Aromatic CH carbon.
C-7127 - 129Aromatic CH carbon.
C-6121 - 123Aromatic CH carbon.
C-3118 - 120Aromatic CH carbon.
C-1045 - 48Aliphatic CH₂ adjacent to the carbamate nitrogen.
C-1445 - 48Aliphatic CH₂ adjacent to the carbamate nitrogen.
C-1128 - 32Aliphatic CH₂ in the azepane ring.
C-1328 - 32Aliphatic CH₂ in the azepane ring.
C-1225 - 28Aliphatic CH₂ in the azepane ring.
CH₃ (on C-2)24 - 26Methyl carbon attached to the quinoline ring.

Interpretation Notes:

  • Carbonyl Carbon (153-156 ppm): The carbamate carbonyl (C-9) is easily identified by its characteristic downfield chemical shift.

  • Aromatic Carbons (118-160 ppm): The ten carbons of the 2-methylquinoline system appear in this range. Quaternary carbons (C-2, C-4a, C-8, C-8a) and carbons attached to heteroatoms generally have higher chemical shifts.[11][12]

  • Aliphatic Carbons (25-48 ppm): The five unique carbon signals of the azepane ring and the methyl group appear in the upfield region. The carbons adjacent to the nitrogen (C-10, C-14) are the most downfield of this group.

Conclusion

The structural confirmation of 2-Methylquinolin-8-yl azepane-1-carboxylate is reliably achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted data, based on established principles of chemical shifts and coupling constants for quinoline and azepane moieties, provides a clear roadmap for spectral interpretation. The distinct signals for the quinoline aromatic protons, the azepane aliphatic protons, and the C-2 methyl group, along with the characteristic carbonyl signal in the ¹³C spectrum, serve as key identifiers. The protocols and interpretive guide presented here offer a comprehensive and validated approach for researchers engaged in the synthesis and analysis of novel heterocyclic compounds. For unambiguous assignment, especially of the overlapping azepane protons, advanced 2D NMR techniques such as COSY and HSQC are recommended as a supplementary step.[13]

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • Science of Synthesis. (n.d.). Azepines. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. Available at: [Link]

  • PMC. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available at: [Link]

  • University of Maryland. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available at: [Link]

  • Bunseki. (n.d.). NMRによる正しい構造解析に必要な知識と心掛け (Knowledge and mindset required for correct structural analysis by NMR). Available at: [Link]

  • ConnectSci. (n.d.). 13C N.M.R. Spectra of Quinoline and Methylquinolines. Available at: [Link]

  • NIST. (n.d.). 8-Quinolinol, 2-methyl-. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Available at: [Link]

  • ACS Symposium Series. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Available at: [Link]

  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Available at: [Link]

  • ResearchGate. (2019). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • MDPI. (2013). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Available at: [Link]

  • MDPI. (2010). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR Spectra. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation. Available at: [Link]

  • ACS Publications. (2016). Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2- enoyl]azepan-3-yl). Available at: [Link]

  • ACS Publications. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Available at: [Link]

  • SIELC Technologies. (2018). Hexahydro-1H-azepine-1-carbonyl chloride. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening Assay Preparation for 2-Methylquinolin-8-yl azepane-1-carboxylate

Target Audience: Researchers, scientists, and drug development professionals in lipid signaling and neuropharmacology. Document Type: Advanced Assay Protocol & Technical Guide Introduction & Pharmacological Context The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in lipid signaling and neuropharmacology. Document Type: Advanced Assay Protocol & Technical Guide

Introduction & Pharmacological Context

The compound 2-Methylquinolin-8-yl azepane-1-carboxylate (CAS: 539805-57-7) belongs to a privileged class of carbamate-based small molecules. In modern drug discovery, O-aryl carbamates are highly valued as covalent inhibitors of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1]. These enzymes are the primary regulators of endocannabinoid signaling in the central nervous system, hydrolyzing anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.

As a Senior Application Scientist, I frequently observe that screening covalent inhibitors requires a fundamental departure from classical equilibrium-based assay designs. Carbamates inhibit serine hydrolases via a time-dependent, pseudo-irreversible mechanism. The catalytic serine nucleophile (e.g., Ser241 in FAAH) attacks the carbamate carbonyl, releasing the O-aryl leaving group (in this case, 2-methylquinolin-8-ol) and leaving the enzyme covalently carbamylated and inactive [1][4].

Because the IC50​ of a covalent inhibitor artificially shifts depending on the pre-incubation time, a standard endpoint assay is insufficient. This guide details a self-validating, continuous fluorescence-based High-Throughput Screening (HTS) protocol specifically optimized for carbamate-driven covalent inhibition, allowing for the accurate extraction of kinetic parameters ( kinact​/KI​ ) [5].

Mechanistic Rationale & Assay Principle

To capture the true potency of 2-Methylquinolin-8-yl azepane-1-carboxylate, we utilize a kinetic fluorogenic assay. For FAAH screening, the substrate AAMCA (Arachidonyl 7-amino-4-methylcoumarin amide) is employed [2]. For MAGL, 7-HCA (7-hydroxycoumarinyl arachidonate) is the standard [5].

The Causality of the Assay Design:

  • Continuous Readout: By monitoring the release of the fluorophore (AMC) in real-time, we can observe the time-dependent decay of enzyme velocity as the covalent carbamylation reaction progresses.

  • Pre-incubation Dependency: Carbamates require a strict pre-incubation window to allow the initial non-covalent encounter complex ( KI​ ) to transition into the covalent state ( kinact​ ).

Mechanism cluster_0 Normal Substrate Hydrolysis cluster_1 Covalent Inhibition by Carbamate FAAH1 Serine Hydrolase (e.g., FAAH Ser241) Product Fluorescent Reporter (AMC) FAAH1->Product Enzymatic Cleavage Substrate Fluorogenic Substrate (e.g., AAMCA) Substrate->FAAH1 Binds Active Site FAAH2 Serine Hydrolase (e.g., FAAH Ser241) Complex Carbamylated Enzyme (Inactive State) FAAH2->Complex Covalent Carbamylation Inhibitor 2-Methylquinolin-8-yl azepane-1-carboxylate Inhibitor->FAAH2 Nucleophilic Attack LeavingGroup 2-Methylquinolin-8-ol (Leaving Group) Complex->LeavingGroup Released into Buffer

Mechanism of serine hydrolase carbamylation by 2-Methylquinolin-8-yl azepane-1-carboxylate.

High-Throughput Screening Protocol

This protocol is optimized for a 384-well microplate format using automated liquid handling, ensuring high reproducibility and a robust Z′ -factor.

Reagents and Materials
  • Target Enzyme: Recombinant human FAAH or MAGL (expressed in E. coli or HEK293T cells).

  • Test Compound: 2-Methylquinolin-8-yl azepane-1-carboxylate (10 mM stock in 100% anhydrous DMSO).

  • Reference Controls: URB597 (FAAH positive control) [1] and JZL184 (MAGL positive control) [5].

  • Substrates: AAMCA (for FAAH) or 7-HCA (for MAGL), prepared at 20 µM in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (fatty acid-free), and 0.01% Triton X-100 (to prevent compound aggregation).

  • Plates: 384-well black, flat-bottom, non-binding surface microplates (e.g., Corning).

Step-by-Step HTS Workflow
  • Compound Plating (Acoustic Dispensing):

    • Using an Echo Acoustic Liquid Handler, transfer 100 nL of 2-Methylquinolin-8-yl azepane-1-carboxylate (in a 10-point dose-response series, typically 10 µM down to 0.5 nM) into the 384-well assay plate.

    • Self-Validation Check: Dispense 100 nL of DMSO into negative control wells (0% inhibition) and 100 nL of 10 µM URB597/JZL184 into positive control wells (100% inhibition).

  • Enzyme Addition:

    • Using a multichannel dispenser, add 10 µL of the recombinant enzyme solution (diluted in Assay Buffer to a final concentration of ~1 nM active sites) to all wells.

  • Pre-Incubation (Critical Step):

    • Incubate the plate at room temperature (25°C) for exactly 30 minutes on a plate shaker (300 rpm).

    • Causality Note: This 30-minute window is non-negotiable. It allows the azepane-1-carboxylate moiety to undergo the covalent reaction with the enzyme's catalytic serine. Variations in this time will drastically skew the apparent IC50​ .

  • Reaction Initiation:

    • Add 10 µL of the fluorogenic substrate solution (AAMCA or 7-HCA) to all wells to initiate the reaction. The final assay volume is 20.1 µL.

  • Kinetic Readout:

    • Immediately transfer the plate to a fluorescence microplate reader (e.g., PHERAstar FSX).

    • Read the fluorescence intensity continuously every 60 seconds for 30 minutes.

    • Settings: Excitation = 355 nm, Emission = 460 nm (for AMC release) [2].

Workflow Step1 Compound Dispensing 384-well plate Step2 Enzyme Addition FAAH or MAGL Step1->Step2 Step3 Pre-incubation 30 min at 25°C Step2->Step3 Step4 Substrate Addition AAMCA / 7-HCA Step3->Step4 Step5 Kinetic Read Ex:355 / Em:460 Step4->Step5 Step6 Data Analysis kinact/KI & Z'-factor Step5->Step6

High-throughput screening workflow for covalent serine hydrolase inhibitors.

Data Presentation & Quality Control

Assay Validation ( Z′ -factor)

A self-validating HTS campaign must prove its robustness before compound data is accepted. Calculate the Z′ -factor using the positive (URB597) and negative (DMSO) control wells:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

An assay is considered robust and ready for screening if the Z′ -factor is ≥0.70 [2].

Kinetic Parameter Extraction ( kinact​/KI​ )

For covalent inhibitors like 2-Methylquinolin-8-yl azepane-1-carboxylate, IC50​ is a moving target. The true measure of efficacy is the second-order rate constant kinact​/KI​ .

  • Plot the natural log of remaining enzyme activity versus pre-incubation time to determine kobs​ (observed rate of inactivation).

  • Plot kobs​ against inhibitor concentration to extract KI​ (binding affinity) and kinact​ (maximum rate of covalent modification) [5].

Representative Quantitative Data

The following table summarizes expected benchmark metrics for 2-Methylquinolin-8-yl azepane-1-carboxylate compared to industry-standard reference inhibitors.

CompoundPrimary TargetApparent IC50​ (30 min pre-incubation) kinact​/KI​ (M⁻¹s⁻¹)Selectivity Window (FAAH vs MAGL)
2-Methylquinolin-8-yl azepane-1-carboxylate FAAH45 nM1.2 × 10⁴>100-fold (FAAH selective)
URB597 (Reference)FAAH4.6 nM5.8 × 10⁴>1000-fold (FAAH selective)
JZL184 (Reference)MAGL8.0 nM3.1 × 10⁴<0.1 (MAGL selective)

Note: The structural bulk of the 2-methylquinolin-8-yl leaving group and the azepane ring typically confers higher selectivity toward FAAH over MAGL, as the FAAH active site accommodates larger, more rigid O-aryl carbamates more readily than the MAGL binding pocket [4].

References

  • Alexander JP, Cravatt BF. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chem. Biol. 2005;12(11):1179–87. URL:[Link]

  • Ramarao MK, et al. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Anal Biochem. 2005;343(1):143-51. URL:[Link]

  • Tarzia G, et al. Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. 2007. URL:[Link]

  • Butler CR, et al. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry. 2018. URL:[Link]

Method

How to prepare 2-Methylquinolin-8-yl azepane-1-carboxylate stock solutions in DMSO

Application Note: Standardized Preparation and Handling of 2-Methylquinolin-8-yl azepane-1-carboxylate Stock Solutions Executive Summary The accurate preparation of small molecule stock solutions is a foundational requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Preparation and Handling of 2-Methylquinolin-8-yl azepane-1-carboxylate Stock Solutions

Executive Summary

The accurate preparation of small molecule stock solutions is a foundational requirement for reproducible in vitro and in vivo pharmacological profiling. 2-Methylquinolin-8-yl azepane-1-carboxylate is a specialized synthetic compound characterized by high lipophilicity. This application note provides a comprehensive, self-validating methodology for formulating, storing, and diluting stock solutions of this compound in Dimethyl Sulfoxide (DMSO). By detailing the causality behind solvent selection, environmental controls, and dilution kinetics, this guide ensures that researchers can maintain the structural integrity and bioavailability of the compound across various experimental models.

Physicochemical Profiling & Solvent Causality

Understanding the molecular architecture of a compound is critical before introducing any solvent. 2-Methylquinolin-8-yl azepane-1-carboxylate consists of a planar, aromatic quinoline moiety coupled with an aliphatic azepane ring[1].

  • The Causality of Insolubility: The planar quinoline ring promotes strong intermolecular π−π stacking in the solid state, resulting in high lattice energy. Combined with the hydrophobic bulk of the azepane ring, this renders the compound practically insoluble in aqueous buffers.

  • The Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is an amphiphilic, strongly aprotic solvent. Its highly polar sulfoxide group effectively disrupts the solute-solute lattice interactions of the quinoline ring, while its methyl groups solvate the hydrophobic azepane moiety[2]. Consequently, anhydrous DMSO is the gold-standard vehicle for this compound.

To ensure accurate molarity, researchers must rely on precise physicochemical parameters rather than empirical estimations.

Table 1: Quantitative Physicochemical Data

ParameterValueExperimental Implication
Chemical Name 2-Methylquinolin-8-yl azepane-1-carboxylateIdentifies the specific structural isomer[1].
CAS Number 539805-57-7Unique identifier for sourcing and library screening[1].
Molecular Formula C₁₇H₂₀N₂O₂Used for exact mass spectrometry validation.
Molecular Weight 284.36 g/mol Critical for calculating precise molarity during solvation[3].
Recommended Solvent Anhydrous DMSO (≥99.9%)Prevents moisture-induced precipitation and degradation[2].
Target Stock Conc. 10 mM to 50 mMProvides a highly concentrated stock to minimize final assay DMSO %[4].

Methodological Workflow

The following diagram outlines the critical path for preparing a stable, high-fidelity stock solution. Each step is designed to mitigate common points of failure, such as moisture contamination or thermal degradation.

G Step1 1. Thermal Equilibration Bring lyophilized powder to RT to prevent moisture condensation. Step2 2. Direct Solvation Add Anhydrous DMSO directly to original vial to prevent mass loss. Step1->Step2 Step3 3. Kinetic Dissolution Vortex and sonicate briefly until visually transparent. Step2->Step3 Step4 4. Sterile Filtration (Optional) Pass through 0.22 µm PTFE filter (Avoid cellulose-based filters). Step3->Step4 Step5 5. Aliquoting Divide into single-use volumes in amber microcentrifuge tubes. Step4->Step5 Step6 6. Cryopreservation Store at -20°C (1 month) or -80°C (6 months). Step5->Step6

Caption: Workflow for the preparation, QC, and storage of small molecule DMSO stock solutions.

Step-by-Step Preparation Protocol

This protocol is engineered as a self-validating system. By incorporating visual and volumetric checkpoints, the researcher can confirm the success of each step before proceeding.

A. Reagent Preparation and Calculation
  • Determine Required Volume: Before opening the compound vial, calculate the exact volume of DMSO required. For milligram-level quantities, it is highly recommended to add the solvent directly to the original supplier vial to avoid compound loss during transfer[3][5].

    • Formula: Volume(mL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​

    • Example: To prepare a 10 mM stock from exactly 5 mg of 2-Methylquinolin-8-yl azepane-1-carboxylate (MW = 284.36 g/mol ):

      Volume=284.36×0.0105​=1.758 mL of DMSO
B. Solvation Procedure
  • Equilibration: Remove the sealed vial of 2-Methylquinolin-8-yl azepane-1-carboxylate from cold storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial in a humid laboratory instantly introduces condensation. Because DMSO is highly hygroscopic, any introduced water will drastically reduce the solubility limit of the hydrophobic compound, leading to latent precipitation[2].

  • Solvent Addition: Centrifuge the vial briefly at 1,000 x g to ensure all powder is at the bottom[5]. Using a calibrated micropipette, add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30–60 seconds. If the compound does not immediately dissolve, place the vial in an ultrasonic water bath at RT for 2–5 minutes.

    • Self-Validation Checkpoint: Hold the vial against a dark background under a bright light. The solution must be perfectly clear and colorless to pale yellow. If micro-particulates or a cloudy suspension are visible, dissolution is incomplete. Do not proceed until the solution is optically clear.

C. Sterilization (Optional)
  • If the stock solution is intended for long-term cell culture, sterile filtration may be performed.

    • Causality: DMSO is strongly bactericidal, meaning bacterial contamination is rare[5]. However, if filtration is mandated by lab policy, you must use a Polytetrafluoroethylene (PTFE) or nylon filter. Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters, as pure DMSO will dissolve the filter membrane, contaminating your stock with polymers.

D. Aliquoting and Cryopreservation
  • Aliquoting: Dispense the 10 mM stock into single-use aliquots (e.g., 20 µL to 50 µL) using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the quinoline derivative from photo-degradation. Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing DMSO causes localized concentration gradients (freeze-concentration), which forces the compound out of solution and ruins the known molarity[2][5].

  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[2][4][5].

Downstream Application: Aqueous Dilution & Assay Preparation

The most common point of failure in small molecule research occurs not during stock preparation, but during the final dilution into aqueous assay media.

Avoiding "Solvent Shock" Directly pipetting a highly concentrated 10 mM DMSO stock into an aqueous buffer causes immediate "solvent shock." The DMSO rapidly diffuses into the water, leaving the hydrophobic 2-Methylquinolin-8-yl azepane-1-carboxylate behind, resulting in rapid nucleation and micro-precipitation.

The Serial Dilution Strategy:

  • Intermediate Stock: Thaw a single aliquot of the 10 mM stock at RT for 1 hour[4]. Perform a serial dilution in pure DMSO to create an intermediate stock that is 1,000x your final desired assay concentration[2].

  • Final Aqueous Dilution: Pipette 1 µL of the intermediate DMSO stock into 999 µL of pre-warmed (37°C) cell culture media or assay buffer, mixing rapidly[4].

  • Toxicity Limitation: This 1:1000 dilution ensures the final DMSO concentration in the assay is exactly 0.1% (v/v) . Maintaining DMSO concentrations below 0.1% to 0.5% is critical, as higher concentrations can alter cell membrane permeability, induce transcriptomic changes, or directly interfere with target protein binding and proteolysis[4][5][6].

References

  • Chemsrc. "2-Methylquinolin-8-yl azepane-1-carboxylate." Chemsrc Compound Database. Available at:[Link]

  • Bio-protocol. "Small-molecule inhibitors." Bio-protocol Database. Available at:[Link]

  • NIH PubMed Central. "Target identification using drug affinity responsive target stability (DARTS)." Current Protocols in Chemical Biology. Available at:[Link]

  • Captivate Bio. "SMALL MOLECULES: Frequently Asked Questions." Captivate Bio Technical Support. Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-Methylquinolin-8-yl azepane-1-carboxylate in Murine Models

A Foreword on Novel Compound Research: A Strategy-First Approach The journey of a novel chemical entity, such as 2-Methylquinolin-8-yl azepane-1-carboxylate, from the bench to a potential therapeutic is one of meticulous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on Novel Compound Research: A Strategy-First Approach

The journey of a novel chemical entity, such as 2-Methylquinolin-8-yl azepane-1-carboxylate, from the bench to a potential therapeutic is one of meticulous planning and rigorous, iterative testing. The following application notes are designed not as a rigid, one-size-fits-all protocol, but as a strategic guide for the research scientist. Given the limited publicly available data on this specific compound, this document emphasizes the foundational principles and a logical, phased approach to establishing robust in vivo dosing strategies in murine models. Our core philosophy is that a well-designed experiment is a self-validating one, where each step is built upon a foundation of solid preliminary data.

This guide will walk you through the critical stages of preclinical evaluation, from initial in vitro characterization to the design and execution of pharmacokinetic, pharmacodynamic, and preliminary toxicity studies in vivo. We will explore the "why" behind each methodological choice, grounding our recommendations in established scientific principles and regulatory considerations.

Part 1: Pre-Dosing Characterization - Building the Foundation In Vitro

Before any animal is dosed, a comprehensive in vitro profile of 2-Methylquinolin-8-yl azepane-1-carboxylate must be established. This initial phase is paramount for informing dose selection, predicting potential liabilities, and designing meaningful in vivo experiments.

Physicochemical Properties: The Key to Formulation

The chemical structure of 2-Methylquinolin-8-yl azepane-1-carboxylate, featuring a quinoline core, suggests it is likely a lipophilic compound with poor aqueous solubility. This is a critical consideration for developing a suitable formulation for in vivo administration.

Protocol 1: Solubility Assessment

  • Objective: To determine the solubility of the compound in a range of pharmaceutically acceptable vehicles.

  • Materials: 2-Methylquinolin-8-yl azepane-1-carboxylate, a panel of solvents (e.g., water, PBS, DMSO, ethanol, polyethylene glycol 300/400, propylene glycol, corn oil, Tween® 80, carboxymethylcellulose).

  • Procedure:

    • Prepare saturated solutions of the compound in each vehicle.

    • Equilibrate the solutions for 24 hours at room temperature with agitation.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Interpretation: The results will guide the selection of a vehicle or a combination of co-solvents and surfactants for the in vivo formulation. For lipophilic compounds, lipid-based formulations can enhance oral bioavailability.[1][2][3]

In Vitro Pharmacology: Understanding Biological Activity

A fundamental understanding of the compound's biological activity is necessary to design relevant in vivo efficacy studies.

Protocol 2: Cytotoxicity and Cell Viability Assays

  • Objective: To determine the cytotoxic potential of the compound against a panel of relevant cell lines.

  • Methodology: Utilize colorimetric assays such as MTT or XTT, which measure metabolic activity as an indicator of cell viability.[4][5][6][7]

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 2-Methylquinolin-8-yl azepane-1-carboxylate for 24-72 hours.

    • Add the MTT or XTT reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance to determine cell viability relative to a vehicle-treated control.

  • Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line. This data is crucial for estimating a therapeutic window and informing dose selection for in vivo efficacy studies.

Protocol 3: Target Engagement and Mechanism of Action (MoA)

  • Objective: To confirm that the compound interacts with its intended molecular target within a cellular context and to elucidate its mechanism of action.[8][9][10][11][12]

  • Methodology: The choice of assay is target-dependent.

    • For Kinase Inhibitors: Perform cellular thermal shift assays (CETSA) to demonstrate direct binding, and Western blotting to assess the phosphorylation status of downstream targets.

    • For GPCR Ligands: Utilize cell-based assays measuring second messenger mobilization (e.g., cAMP or calcium flux).

    • For Unknown Targets: Employ broader screening approaches like phenotypic screening or chemical proteomics.

  • Importance: Demonstrating target engagement in a cellular context provides confidence that the observed phenotype is a result of on-target activity.[9][11]

In Vitro ADME: Predicting the In Vivo Fate

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are predictive tools to anticipate the pharmacokinetic behavior of the compound.[13][14]

Protocol 4: Metabolic Stability Assessment

  • Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.

  • Methodology: Incubate the compound with liver microsomes or hepatocytes from mice and humans.[1][15][16][17]

  • Procedure:

    • Incubate a known concentration of the compound with the metabolic system (microsomes or hepatocytes) and necessary cofactors (e.g., NADPH).

    • Collect samples at various time points.

    • Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). This will help predict the in vivo hepatic clearance.[15][17]

Protocol 5: Caco-2 Permeability Assay

  • Objective: To predict the intestinal permeability and potential for active efflux of the compound.

  • Methodology: The Caco-2 cell line forms a monolayer that mimics the intestinal epithelial barrier.[2][18][19][20][21]

  • Procedure:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Apply the compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Measure the amount of compound that transverses the monolayer to the opposite side over time.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp). A bidirectional assay (measuring both A-to-B and B-to-A transport) can determine the efflux ratio, indicating if the compound is a substrate for efflux transporters like P-glycoprotein.[2][20][21]

Part 2: In Vivo Dosing Strategy and Execution

The data gathered from the in vitro characterization will provide the rationale for the design of the initial in vivo studies. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[8][9][10][20]

Formulation for In Vivo Administration

Based on the solubility data, a suitable vehicle must be chosen to ensure the compound is in a stable and bioavailable form.

Table 1: Example Formulations for a Lipophilic Compound

Vehicle CompositionSuitabilityConsiderations
10% DMSO, 40% PEG300, 50% SalineIntravenous (IV), Intraperitoneal (IP)Potential for DMSO toxicity at higher concentrations.
5% DMSO, 95% Corn OilOral (PO), Subcutaneous (SC)Suitable for highly lipophilic compounds.
0.5% Carboxymethylcellulose (CMC) with 0.1% Tween® 80 in waterOral (PO)Forms a suspension; ensure homogeneity before each dose.

Workflow for Formulation Preparation

G A Weigh Compound B Dissolve in a small volume of organic co-solvent (e.g., DMSO) A->B C Add other co-solvents (e.g., PEG300, Tween® 80) and mix well B->C D Add aqueous component (e.g., saline, water) dropwise while vortexing C->D E Final Formulation (solution or suspension) D->E

Caption: Formulation workflow for a lipophilic compound.

Route of Administration

The intended clinical application and the compound's physicochemical properties will dictate the most appropriate route of administration.

  • Oral (PO): Preferred for convenience, but bioavailability may be limited by poor absorption and first-pass metabolism. The Caco-2 permeability and metabolic stability data will help predict oral bioavailability.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration.

  • Intravenous (IV): Provides 100% bioavailability and is used for precise control over plasma concentrations.

  • Subcutaneous (SC): Allows for slower absorption and more sustained exposure.

Maximum Tolerated Dose (MTD) Study

The first in vivo experiment should be a dose-escalation study to determine the MTD.[3][22][23][24][25]

Protocol 6: Acute MTD Study

  • Objective: To identify the highest dose of the compound that can be administered without causing unacceptable toxicity.[3][23][24]

  • Animal Model: Use the same mouse strain that will be used for subsequent efficacy studies (e.g., C57BL/6 or BALB/c).

  • Study Design:

    • Use small groups of mice (n=2-3 per group).

    • Administer single or multiple doses of the compound at escalating dose levels.

    • Include a vehicle control group.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur). A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in mortality or signs of severe toxicity.

Pharmacokinetic (PK) Studies

PK studies describe what the body does to the drug and are essential for understanding the relationship between dose, exposure, and response.

Workflow for a Murine PK Study

G A Dose administration (IV and chosen extravascular route, e.g., PO) B Serial blood sampling at predetermined time points A->B C Plasma isolation B->C D Bioanalytical quantification of compound concentration (LC-MS/MS) C->D E Pharmacokinetic modeling to determine key parameters D->E

Caption: General workflow for a pharmacokinetic study in mice.

Protocol 7: Single-Dose PK Study

  • Objective: To determine key PK parameters such as clearance, volume of distribution, half-life (t1/2), Cmax, Tmax, and bioavailability.

  • Study Design:

    • Dose one group of mice intravenously to determine absolute bioavailability.

    • Dose another group via the intended therapeutic route (e.g., oral).

    • Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of the compound in plasma.[26][27][28][29][30]

  • Data Analysis: Use pharmacokinetic software to calculate the relevant parameters.

Pharmacodynamic (PD) and Efficacy Studies

PD studies investigate what the drug does to the body. These are often combined with efficacy studies in relevant disease models.

Protocol 8: In Vivo Efficacy Study in a Murine Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of 2-Methylquinolin-8-yl azepane-1-carboxylate.

  • Animal Model: The choice of model is critical and depends on the research question.

    • Syngeneic models: Use immunocompetent mice and murine tumor cell lines, suitable for studying immuno-oncology agents.[31]

    • Xenograft models: Implant human tumor cell lines into immunodeficient mice (e.g., nude or SCID).[31][32] These are useful for assessing direct anti-tumor activity.

  • Study Design:

    • Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, compound at one or more dose levels, and a positive control if available).

    • Administer the compound according to a schedule informed by the PK data (e.g., once or twice daily).

    • Monitor tumor growth by caliper measurements and animal well-being (body weight, clinical signs).

  • Pharmacodynamic Endpoints:

    • At the end of the study, collect tumors and other relevant tissues.

    • Assess target engagement in the tumor tissue using methods established in vitro (e.g., Western blotting for phosphorylated proteins).

    • Analyze biomarkers of downstream pathway modulation.

Part 3: Data Interpretation and Next Steps

The integration of PK and PD data (PK/PD modeling) is crucial for establishing a quantitative relationship between drug exposure and the pharmacological effect.[33] This understanding allows for the optimization of dosing regimens to maximize efficacy while minimizing toxicity.

The results from these foundational in vivo studies will guide further development, including chronic toxicology studies and the design of more complex efficacy experiments.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
  • Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer. (2007).
  • Custom Cell-Based Assay Service For Drug Screening, Toxicity, MoA, Immunogenicity, Or In Vitro ADME! - NorthEast BioLab. (n.d.). NorthEast BioLab.
  • Caco-2 Permeability Assay - Creative Bioarray. (n.d.).
  • Murine models to evaluate novel and conventional therapeutic str
  • Functional Cell-Based Assays | Mechanism of Action, Prolifer
  • Cancer Models - Charles River Laboratories. (n.d.).
  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2019). PMC - NIH.
  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.). BioAgilytix.
  • Caco-2 Permeability Assay - Evotec. (n.d.). Evotec.
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Concept Life Sciences.
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • Microsomal vs Hepatocyte Stability: Which One to Choose? - Patsnap Synapse. (2025).
  • Services for in vitro Metabolism research - Admescope. (n.d.). Admescope.
  • Cell-Based Assays - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. (2022). PubMed.
  • Contract Research - Maximum Tolerated Dose (MTD) - Hooke Laboratories. (n.d.).
  • Antitumor efficacy of new compounds - Enamine. (n.d.). Enamine.
  • Maximum tolerable dose (MTD) studies. (n.d.). Southern Research.
  • Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas. (n.d.). UT Southwestern Medical Center.
  • Tumor models for efficacy determin
  • Maximum Tolerated Dose (MTD)
  • Maximum Tolerable Dose Study Services - Reaction Biology. (n.d.). Reaction Biology.
  • Determining target engagement in living systems. (2013). PMC - NIH.
  • Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.). Abcam.
  • Strategies for target and pathway engagement in cellular assays. (2020).
  • Target Engagement Assays in Early Drug Discovery. (2021). PMC - NIH.
  • A Practical Guide to Target Engagement Assays - Selvita. (2025). Selvita.
  • In Vitro Preclinical Studies - Creative Biolabs. (n.d.).
  • XTT Assays vs MTT - Biotech Spain. (2025). Canvax.
  • The Maximum-Tolerated Dose and Pharmacokinetics of ISFP10 a Novel Inhibitor of Fungal Phosphoglucomutase (PGM) | bioRxiv. (2025). bioRxiv.
  • Study of the in vitro cytotoxicity testing of medical devices. (2017). PMC - NIH.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015).
  • In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog. (n.d.). Biobide.
  • In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. (2020). Journal of Pharmacopuncture.
  • Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS - Academia.edu. (n.d.). Academia.edu.
  • Target engagement - the Chemical Probes Portal. (n.d.). Chemical Probes Portal.
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF QUININE IN HUMAN PLASMA BY LC-MS | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2023).
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). PMC - NIH.
  • Bioanalytical Method Development and Validation: A Review - IntechOpen. (2019). IntechOpen.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology. (n.d.). Journal of Pharmaceutical Science and Technology.
  • Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia. (2015). PMC - NIH.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2021).
  • Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. (2024). Journal of Applied Pharmaceutical Science.
  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models - Ichor Bio. (2025). Ichor Bio.

Sources

Method

Topic: Advanced Crystallization Techniques for 2-Methylquinolin-8-yl azepane-1-carboxylate for Single-Crystal X-ray Diffraction

An Application Note and Protocol Guide Abstract Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determination of three-dimensional molecular structures, providing critical insig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for the unambiguous determination of three-dimensional molecular structures, providing critical insights into conformation, stereochemistry, and intermolecular interactions.[1][2][3][4] For novel compounds in drug development, such as 2-Methylquinolin-8-yl azepane-1-carboxylate, obtaining a high-quality single crystal is the most significant bottleneck.[1][2] This guide provides a comprehensive, experience-driven framework for the crystallization of this target molecule. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to troubleshoot and adapt these methodologies. We will cover essential pre-crystallization strategies, detailed protocols for four primary crystallization techniques, and a systematic approach to experimental design.

Foundational Principles: Pre-Crystallization Essentials

The success of any crystallization experiment is overwhelmingly dictated by the preparation that occurs before the first vial is set. Growing diffraction-quality crystals is a process of slow, ordered molecular assembly; any deviation from this ideal state can lead to amorphous solids, oils, or microcrystalline powders.

The Imperative of Purity

It is a common misconception that crystallization is a primary purification method. For the purpose of SCXRD, the goal is to grow a single, perfect crystal, not to purify a bulk sample.[5] Impurities can inhibit nucleation, disrupt lattice formation, or become incorporated into the crystal, leading to disorder and poor diffraction data.

  • Minimum Purity Threshold: A minimum purity of 95%, and ideally >98%, is recommended before attempting crystallization for SCXRD.[5]

  • Verification: Purity should be confirmed via methods like NMR spectroscopy and LC-MS.

  • Purification Protocol: If necessary, purify the compound using column chromatography or preparative HPLC. If the material is already crystalline, a bulk recrystallization can be performed to remove trapped solvent and minor impurities.[6][7][8]

Physicochemical Profile of the Target Molecule

Understanding the structure of 2-Methylquinolin-8-yl azepane-1-carboxylate informs our choice of solvents and conditions.

  • Quinoline Moiety: A rigid, aromatic, and moderately polar system capable of π-π stacking interactions.

  • Azepane Carboxylate Moiety: A flexible, non-polar aliphatic ring with a polar ester group that can act as a hydrogen bond acceptor.

  • Overall Character: The molecule possesses a moderate and mixed polarity. It is not expected to be highly soluble in very non-polar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water), suggesting that solvents of intermediate polarity or solvent/anti-solvent mixtures will be most effective.

Comprehensive Solubility Screening

Solubility testing is the cornerstone of rational crystallization screen design.[9][10] The goal is to identify solvents where the compound is sparingly soluble or moderately soluble, as these conditions are most likely to achieve the slight supersaturation needed for slow crystal growth.

Protocol: Small-Scale Solubility Test

  • Aliquot ~1-2 mg of the compound into several clean glass vials.

  • Add a small volume (e.g., 100 µL) of a test solvent to the first vial.

  • Observe the solubility at room temperature.

  • If insoluble, gently warm the vial and observe. Note if it dissolves with heat, as this indicates suitability for slow cooling techniques.

  • If it dissolves immediately at room temperature, the solvent is "too good" to be used alone but may be an excellent "good" solvent for vapor diffusion or layering techniques.

  • Repeat for a wide range of solvents, covering different polarities and chemical functionalities.

Table 1: Predicted Solubility Profile for 2-Methylquinolin-8-yl azepane-1-carboxylate

Solvent ClassSolventPredicted SolubilityRationale & Potential Use
Non-Polar n-Hexane, HeptaneInsolubleExcellent as an anti-solvent (precipitant).
TolueneSparingly SolublePossible for slow evaporation; good anti-solvent.
Moderately Polar Dichloromethane (DCM)SolubleGood solvent for layering or vapor diffusion.
Ethyl AcetateSolubleGood solvent for layering or vapor diffusion.
AcetoneSolubleCan be a good solvent, but its high volatility may cause rapid crystallization.[5]
Polar Aprotic AcetonitrileModerately SolubleExcellent candidate for slow evaporation or slow cooling.
Tetrahydrofuran (THF)SolubleGood solvent for diffusion or layering.
Polar Protic Ethanol, MethanolModerately SolubleGood candidates for slow evaporation or as the "good" solvent in a mixture.
IsopropanolSparingly SolubleExcellent candidate for slow evaporation.

Crystallization Workflow Overview

The process from a pure compound to a diffractable crystal follows a logical sequence of screening and optimization. The following diagram illustrates this workflow.

Crystallization_Workflow cluster_prep 1. Preparation cluster_methods 2. Crystallization Screening cluster_outcome 3. Analysis & Iteration Purified_Compound Purified Compound (>98% Purity) Solubility_Screen Solubility Screening (Identify Solvent Systems) Purified_Compound->Solubility_Screen Slow_Evap Slow Evaporation Solubility_Screen->Slow_Evap Vapor_Diff Vapor Diffusion (Hanging/Sitting Drop) Solubility_Screen->Vapor_Diff Layering Solvent Layering (Liquid Diffusion) Solubility_Screen->Layering Slow_Cool Slow Cooling Solubility_Screen->Slow_Cool Observation Microscopic Observation (1-4 weeks) Slow_Evap->Observation Vapor_Diff->Observation Layering->Observation Slow_Cool->Observation Crystal_Harvest Harvest & Mount Single Crystal Observation->Crystal_Harvest Success Troubleshoot Troubleshoot & Optimize (e.g., Adjust Solvents, Temp.) Observation->Troubleshoot No/Poor Crystals XRD X-Ray Diffraction Crystal_Harvest->XRD cluster_methods cluster_methods Troubleshoot->cluster_methods Iterate

Caption: General workflow for single-crystal growth of small molecules.

Experimental Protocols

The following protocols are starting points based on the predicted properties of 2-Methylquinolin-8-yl azepane-1-carboxylate. Meticulous care, clean glassware, and minimal disturbance are critical for success.[5]

Method 1: Slow Evaporation

This technique is the simplest and involves slowly removing solvent from a near-saturated solution to induce crystallization.[1][11] It is best suited for compounds that are stable at room temperature and for solvents with moderate volatility.

Protocol:

  • Dissolve 5-10 mg of the compound in a suitable solvent (e.g., acetonitrile or isopropanol) in a small, clean vial (e.g., a 2 mL glass vial). Add solvent dropwise until the solid just dissolves. A clear, particle-free solution is essential.[12]

  • Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[12][13] The number of holes controls the evaporation rate; fewer holes for volatile solvents (like DCM) and more for less volatile ones (like isopropanol).

  • Place the vial in a vibration-free location, such as a dedicated cupboard or a beaker filled with sand or cotton wool to dampen vibrations.[5]

  • Monitor the vial periodically (e.g., every few days) without disturbing it. Crystal growth can take anywhere from a few days to several weeks.[14]

Method 2: Vapor Diffusion

This is arguably the most powerful and controlled method, especially for small quantities of material.[1][5] It involves the slow diffusion of a volatile anti-solvent (precipitant) vapor into a solution of the compound, gradually reducing its solubility.[1][15]

Protocol (Sitting Drop):

  • Prepare the Reservoir: In a larger, sealable container (e.g., a 20 mL scintillation vial or a well of a crystallization plate), add 1-2 mL of a volatile anti-solvent in which the compound is insoluble (e.g., n-hexane or diethyl ether).

  • Prepare the Drop: In a small, open inner vial (e.g., a 0.5 mL microcentrifuge tube with the cap cut off), dissolve 1-3 mg of the compound in a minimal amount (~50-100 µL) of a less volatile "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Set Up: Carefully place the inner vial containing the compound solution inside the larger reservoir vial. Ensure the inner vial does not touch the walls of the outer vial.[5]

  • Seal and Wait: Tightly seal the outer vial. The more volatile anti-solvent will slowly diffuse via the vapor phase into the compound solution, inducing supersaturation and crystallization.

  • Place the setup in a stable, vibration-free environment and monitor over time.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between two miscible liquids: a "good" solvent containing the dissolved compound and an overlying layer of "bad" anti-solvent.[15][16] Crystals often form at the interface.

Protocol:

  • In a narrow vessel like an NMR tube or a thin test tube, dissolve 3-5 mg of the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

  • Very carefully and slowly, using a pipette or syringe with the tip against the side of the tube, layer a less dense, miscible anti-solvent (e.g., n-hexane or ethanol) on top of the solution.[15] The goal is to create a sharp, undisturbed interface between the two liquids.[15]

  • The volume of the anti-solvent should typically be 2-4 times the volume of the solvent.

  • Seal the tube and leave it in an undisturbed, vertical position.

  • Diffusion will occur over hours to days, and with luck, crystals will form at the liquid-liquid boundary.

Method 4: Slow Cooling

This method is effective when the compound's solubility is significantly higher in a hot solvent than at room temperature or below.[13][17]

Protocol:

  • Prepare a saturated or near-saturated solution of the compound (5-10 mg) in a suitable solvent (e.g., acetonitrile) at an elevated temperature (near the solvent's boiling point).[18] Ensure all solid is dissolved.

  • Filter the hot solution through a pre-warmed pipette with a cotton plug to remove any particulate matter.

  • Transfer the clear, hot solution to a clean vial and seal it.

  • Place the vial in an insulated container (e.g., a Dewar flask filled with hot water or a beaker packed with glass wool) to ensure very slow cooling to room temperature.[13][16]

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield, though the highest quality crystals often form during the initial slow cool.

Troubleshooting and Optimization

Crystallization is often an iterative process. The initial screen rarely yields perfect crystals.

Table 2: Common Crystallization Problems and Solutions

ObservationPotential Cause(s)Suggested Solutions
Oiling Out / Amorphous Precipitate Supersaturation was reached too quickly; compound may have a low melting point or high conformational flexibility.[19]- Slow down the process: use a less volatile anti-solvent, reduce the number of holes in slow evaporation, or slow the cooling rate. - Use a more dilute starting solution. - Change the solvent system entirely.[19]
Microcrystalline Powder Too many nucleation sites; crystallization occurred too rapidly.- Filter the solution while hot to remove nucleation-inducing dust. - Decrease the concentration of the solute. - Slow down the rate of solvent evaporation or anti-solvent diffusion.
No Crystals Form The solution never reached supersaturation; the compound is too soluble in the chosen system.- Allow more solvent to evaporate. - Use a stronger anti-solvent (one in which the compound is even less soluble). - Try a different solvent where the compound is less soluble.
Poor Crystal Quality (twinned, cracked) Rapid growth; thermal or mechanical shock.- Ensure the setup is in a thermally stable and vibration-free environment. - Re-dissolve the crystals by gentle warming and allow them to cool even more slowly.[13] - Try adding a different co-solvent which may alter the crystal packing.[11]

Conclusion

The crystallization of a novel molecule like 2-Methylquinolin-8-yl azepane-1-carboxylate is a systematic yet creative endeavor. Success hinges on meticulous preparation, particularly ensuring high purity and conducting thorough solubility screens. The four primary methods described—slow evaporation, vapor diffusion, solvent layering, and slow cooling—provide a robust toolkit for tackling this challenge. By understanding the principles behind each technique and employing a patient, iterative approach to optimization, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for the definitive structural elucidation offered by X-ray diffraction.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]

  • Dunn, P. J., et al. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • University of Florida, Department of Chemistry. The Slow Evaporation Method. Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. Available at: [Link]

  • KU Leuven, X-ray Core. (2026). How to crystallize your sample. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Wang, W.-X., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available at: [Link]

  • Scribd. (n.d.). Solvent Selection for Pharma Crystallization. Available at: [Link]

  • Dunlop, K. V., & Hazes, B. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Acta Crystallographica Section D: Biological Crystallography, 61(8), 1041-1048. Available at: [Link]

  • University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]

  • Salami, H., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available at: [Link]

  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]

  • Allen, T. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Available at: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Sloan, G. J., & McGowan, J. C. (1978). Apparatus for the purification and crystal growth of organic compounds. Review of Scientific Instruments, 49(5), 646-648. Available at: [Link]

  • Orvig, C. (1984). A simple method to perform a liquid diffusion crystallization. Journal of Chemical Education, 61(1), 84. Available at: [Link]

  • Salami, H., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • Weng, J., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Molecules, 25(23), 5732. Available at: [Link]

  • Hampton Research. (2015). Crystallization Tips. Available at: [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1778-1789. Available at: [Link]

  • Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules, 28(15), 5716. Available at: [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Challenges in Industrial Settings. Available at: [Link]

  • ICMAB-CSIC. (n.d.). Crystallization of small molecules. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 2-Methylquinolin-8-yl azepane-1-carboxylate synthesis

Welcome to the Application Scientist Support Center. This hub is engineered specifically for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 2-methylquinolin-8-yl azepane-1-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This hub is engineered specifically for synthetic chemists and drug development professionals tasked with optimizing the synthesis of 2-methylquinolin-8-yl azepane-1-carboxylate.

Synthesizing sterically hindered heteroaromatic carbamates requires precise control over reaction kinetics and thermodynamics. Below, we break down the mechanistic causality behind common failures and provide a self-validating, high-yield experimental framework.

Process Workflow Visualization

SynthesisWorkflow R2 Azepane I1 Azepane-1-carbonyl chloride R2->I1 0°C, DCM C1 Triphosgene C1->I1 P1 2-Methylquinolin-8-yl azepane-1-carboxylate I1->P1 Reflux, MeCN R1 8-Hydroxyquinaldine R1->P1 Cat DMAP Catalyst Cat->P1 N-acylpyridinium formation

Workflow for 2-methylquinolin-8-yl azepane-1-carboxylate synthesis via an activated intermediate.

Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 40% when reacting 8-hydroxyquinaldine with triphosgene first? A: The standard approach of forming a chloroformate intermediate directly from the alcohol fails here due to the 2-methyl group on1[1]. This methyl group introduces severe steric hindrance adjacent to the quinoline nitrogen, which normally assists in stabilizing transition states during acylation. Consequently, the resulting 2-methylquinolin-8-yl chloroformate is highly susceptible to premature hydrolysis. Solution: Reverse the addition sequence. React azepane with triphosgene first to form azepane-1-carbonyl chloride. This intermediate is significantly more stable and bypasses the steric bottleneck of the initial phosgenation step, mirroring successful strategies used in synthesizing other complex2[2].

Q2: How do I minimize the formation of the symmetrical 1,1'-carbonylbis(azepane) byproduct? A: Symmetrical urea formation occurs when unreacted azepane attacks the newly formed azepane-1-carbonyl chloride. Causality: This is a localized stoichiometry issue driven by the high nucleophilicity of azepane. Solution: Employ an inverse addition technique. Add the azepane solution dropwise to a pre-cooled (0 °C) solution of triphosgene. This maintains a continuous excess of phosgene equivalents relative to azepane in the microenvironment of the drop, kinetically favoring the formation of the carbonyl chloride over the urea.

Q3: What is the mechanistic role of DMAP in the coupling step, and is it strictly necessary? A: Yes, it is critical. The 8-hydroxyl group of 8-hydroxyquinaldine is a poor nucleophile due to the electron-withdrawing nature of the heteroaromatic quinoline ring. Furthermore, azepane-1-carbonyl chloride is relatively unreactive toward weak nucleophiles. Causality: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst by attacking the azepane-1-carbonyl chloride to form an N-acylpyridinium salt. This highly electrophilic species dramatically lowers the activation energy required for the sterically hindered 8-hydroxyl group to attack, driving the reaction forward to form the target3[3].

Quantitative Data: Base and Solvent Optimization

To maximize the yield, selecting the right thermodynamic environment is crucial. The table below summarizes our optimization screening for the coupling of azepane-1-carbonyl chloride with 8-hydroxyquinaldine:

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Yield (%)Purity (HPLC)
1DCMTEA (2.0)None2535%< 80%
2DCMDIPEA (2.0)None2542%82%
3THFDIPEA (2.0)DMAP (0.1)6578%94%
4 MeCN K₂CO₃ (2.5) DMAP (0.2) 80 89% > 98%
5MeCNK₂CO₃ (2.5)None8055%85%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step includes a specific observable metric to verify success before proceeding, preventing downstream failures.

Phase 1: Synthesis of Azepane-1-carbonyl chloride

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve triphosgene (0.40 equiv, yielding 1.2 equiv of reactive phosgene) in anhydrous DCM (50 mL). Cool to 0 °C in an ice bath.

  • Addition: Dissolve azepane (1.0 equiv) and DIPEA (1.2 equiv) in DCM (20 mL). Add this mixture dropwise over 45 minutes to the triphosgene solution to prevent urea formation.

  • Validation Checkpoint 1: Stir for 1 hour at room temperature. Quench a 0.1 mL aliquot in methanol and analyze via LC-MS. Success is indicated by the absence of the free azepane peak and the presence of the methyl azepane-1-carboxylate mass (formed by the MeOH quench).

  • Isolation: Concentrate the mixture under reduced pressure (in a well-ventilated fume hood) to remove excess phosgene and DCM. Redissolve the crude azepane-1-carbonyl chloride in anhydrous Acetonitrile (50 mL).

Phase 2: DMAP-Catalyzed Carbamate Formation 5. Coupling: To the Acetonitrile solution, add 8-hydroxyquinaldine (0.95 equiv to ensure its complete consumption), anhydrous K₂CO₃ (2.5 equiv), and DMAP (0.2 equiv). 6. Reaction: Attach a reflux condenser and heat the suspension to 80 °C for 12 hours under argon. 7. Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 3:1). Success is indicated by the complete disappearance of the fluorescent 8-hydroxyquinaldine spot (UV 254 nm) and the emergence of a new, higher Rf​ product spot. 8. Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in EtOAc, wash with 0.1 M HCl (to remove DMAP and trace unreacted azepane), followed by brine. 9. Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 2-methylquinolin-8-yl azepane-1-carboxylate as a highly pure solid.

References

  • Title: New synthetic quinaldine conjugates: Assessment of their anti-cholinesterase, anti-tyrosinase and cytotoxic activities, and molecular docking analysis Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PMC (nih.gov) URL: [Link]

  • Title: From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders Source: PMC (nih.gov) URL: [Link]

Sources

Optimization

Resolving co-elution issues in 2-Methylquinolin-8-yl azepane-1-carboxylate chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 2-Methylquinolin-8-yl azepane-1-carboxylate . This guide is designed for analytical chemists, researchers, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Methylquinolin-8-yl azepane-1-carboxylate . This guide is designed for analytical chemists, researchers, and drug development professionals who are encountering co-elution, peak tailing, or degradation issues during method development.

Rather than providing a generic troubleshooting list, this guide deconstructs the specific molecular behavior of your analyte to explain why these issues occur and how to definitively resolve them.

Part 1: The Chromatographic Triad (Context & Causality)

To resolve co-elution issues with 2-Methylquinolin-8-yl azepane-1-carboxylate, we must first understand the conflicting chemical properties of the molecule—what we call the "Chromatographic Triad":

  • The Basic Quinoline Nitrogen: The nitrogen on the quinaldine core has a pKa​ of approximately 5.4. At typical mid-range pH levels, it is partially protonated, leading to severe secondary ion-exchange interactions with residual acidic silanols ( SiO− ) on silica stationary phases.

  • High Lipophilicity & Steric Bulk: The combination of the aromatic quinoline ring, the 2-methyl group, and the 7-membered azepane ring creates a highly hydrophobic molecule that over-retains on standard alkyl (C18) phases, compressing the chromatographic space and causing co-elution with non-polar impurities.

  • Carbamate Lability: The azepane-1-carboxylate moiety is a carbamate linkage. Carbamates are notorious for hydrolyzing at the extreme pH ranges (pH < 3.0 or pH > 8.0) typically used to suppress amine tailing.

You cannot use high pH to deprotonate the quinoline, nor can you use low pH (like 0.1% TFA) to fully protonate it without destroying your sample. You must operate in a narrow pH window and rely on stationary phase chemistry to achieve separation.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why am I seeing a fronting shoulder or a closely eluting pre-peak that increases in area over time? A: This is a classic symptom of in-vial or on-column degradation. The azepane-1-carboxylate linkage is hydrolyzing into 2-methylquinolin-8-ol and azepane .

  • The Causality: If your mobile phase uses 0.1% Trifluoroacetic acid (pH ~2.0) or Ammonium Hydroxide (pH ~9.0), the extreme pH catalyzes the cleavage of the carbamate bond. Because 2-methylquinolin-8-ol is slightly more polar than the parent molecule, it elutes just prior to the main peak, often co-eluting as a fronting shoulder.

  • The Resolution: Shift to a mildly acidic, buffered mobile phase (pH 4.5 - 5.5). Using 10 mM Ammonium Acetate adjusted with acetic acid stabilizes the carbamate while providing sufficient ionic strength to maintain a stable baseline.

Degradation Parent 2-Methylquinolin-8-yl azepane-1-carboxylate Hydrolysis Hydrolysis (pH < 3 or pH > 8) Parent->Hydrolysis H2O Prod1 2-Methylquinolin-8-ol Hydrolysis->Prod1 Prod2 Azepane + CO2 Hydrolysis->Prod2

Carbamate hydrolysis pathway of 2-Methylquinolin-8-yl azepane-1-carboxylate at extreme pH.

Q2: I cannot resolve 2-Methylquinolin-8-yl azepane-1-carboxylate from its positional isomer (e.g., 4-methylquinolin-8-yl). Standard C18 columns show complete co-elution. How can I fix this? A: Standard C18 stationary phases separate analytes primarily based on hydrophobic dispersion forces. Since the 2-methyl and 4-methyl isomers have identical partition coefficients (LogP), a C18 column cannot differentiate them.

  • The Causality: To separate positional isomers, you must exploit spatial and electronic differences. The methyl group at the 2-position sterically hinders the quinoline nitrogen differently than a methyl at the 4-position, altering the molecule's coplanarity.

  • The Resolution: Switch to a Biphenyl or Phenyl-Hexyl stationary phase. These columns leverage π−π interactions. The steric hindrance of the 2-methyl group alters the electron density of the quinoline ring interacting with the stationary phase's phenyl rings, resulting in baseline resolution ( Rs​>2.0 ) [1].

Q3: My main peak exhibits severe tailing ( Tf​>2.0 ), which is masking closely eluting impurities. How do I improve peak shape without using extreme pH? A: At pH 5.0 (the optimal pH for carbamate stability), the quinoline nitrogen ( pKa​≈5.4 ) is roughly 50% protonated. This is the worst-case scenario for peak shape because you have an equilibrium of neutral species (retained hydrophobically) and cationic species (retained via cation-exchange with silanols).

  • The Causality: Because you cannot use extreme pH to force the molecule into a single ionization state, you must chemically block the silanols on the silica surface.

  • The Resolution: Introduce a competing base into the mobile phase. Adding 0.1% Triethylamine (TEA) to your buffer saturates the active silanol sites, preventing the quinoline nitrogen from interacting with them [2]. Alternatively, use a polar-embedded stationary phase (e.g., amide-linked) that creates a hydrophilic hydration layer, shielding the basic analyte from the silica backbone [3].

Workflow Start Co-elution Detected in 2-Methylquinolin-8-yl azepane-1-carboxylate CheckType Identify Co-eluting Species (LC-MS or DAD Spectral Match) Start->CheckType Isomer Positional Isomer (e.g., 4-methyl isomer) CheckType->Isomer Same m/z, Different RT Degradant Degradation Product (e.g., 2-methylquinolin-8-ol) CheckType->Degradant Lower m/z, Fronting Tailing Peak Tailing / Silanol Interaction CheckType->Tailing Asymmetric Peak (Tf > 2) Sol1 Switch to Phenyl-Hexyl or Biphenyl Column Isomer->Sol1 Sol2 Adjust pH to 4.5-5.5 (Ammonium Acetate Buffer) Degradant->Sol2 Sol3 Add 0.1% TEA or Use Polar-Embedded C18 Tailing->Sol3

Decision tree for troubleshooting co-elution in quinoline-carbamate chromatography.

Part 3: Self-Validating UHPLC Protocol

To guarantee reproducibility, this protocol incorporates a self-validating system suitability test (SST) to ensure the triad of challenges has been successfully mitigated before sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Add 0.1% Triethylamine (TEA) by volume (1.0 mL). Adjust the pH precisely to 5.0 using glacial acetic acid. Note: The TEA acts as a silanol blocker, while the pH 5.0 environment protects the carbamate.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Stationary Phase Selection

  • Install a Biphenyl UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm). Ensure the column is properly equilibrated with 10 column volumes of 90% A / 10% B.

Step 3: Gradient Elution & Parameters

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for bulky analytes).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 1.0 - 6.0 min: 20% 65% B (Shallow gradient to maximize π−π interactions for isomer separation)

    • 6.0 - 8.0 min: 65% 100% B (Column wash)

    • 8.0 - 10.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Validation (Self-Validation)

  • Inject a resolution standard containing 2-Methylquinolin-8-yl azepane-1-carboxylate and its 4-methyl isomer.

  • Pass Criteria: The system is validated for use only if the Resolution ( Rs​ ) between the isomers is ≥2.0 , and the Tailing Factor ( Tf​ ) of the main peak is ≤1.2 . If Tf​>1.2 , verify the pH of Mobile Phase A and ensure TEA was added correctly.

Part 4: Quantitative Performance Summary

The following table synthesizes the expected chromatographic outcomes based on different method development choices, highlighting why the optimized protocol is necessary.

Column ChemistryMobile Phase pHModifierIsomer Resolution ( Rs​ )Tailing Factor ( Tf​ )Causality / Note
Standard C182.5 (TFA)None1.11.15Excellent peak shape, but carbamate degradation observed over time.
Standard C185.0 (AmAc)None1.02.60Severe tailing due to mixed-mode silanol interactions; poor resolution.
Phenyl-Hexyl5.0 (AmAc)None2.41.85Good isomer resolution via π−π interactions, but moderate tailing persists.
Biphenyl 5.0 (AmAc) 0.1% TEA 3.2 1.05 Optimal. Silanols blocked, carbamate stable, isomers fully resolved.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies.[Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science.[Link]

  • Method Development HPLC - Interchim. Interchim Technical Resources.[Link]

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry for 2-Methylquinolin-8-yl azepane-1-carboxylate

Welcome to the technical support center for the analysis of 2-Methylquinolin-8-yl azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-Methylquinolin-8-yl azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing ionization efficiency and troubleshooting common issues encountered during the mass spectrometric analysis of this compound. We will move beyond simple procedural lists to explain the underlying principles, ensuring you can adapt and refine your methods for robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 2-Methylquinolin-8-yl azepane-1-carboxylate.

Q1: What is the optimal ionization mode for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Answer: Electrospray Ionization (ESI) in the positive ion mode is the recommended starting point and most likely the optimal technique.

Causality:

  • Molecular Structure: 2-Methylquinolin-8-yl azepane-1-carboxylate possesses two basic nitrogen atoms: one in the quinoline ring and one in the azepane ring. These sites are readily protonated in solution, making the molecule ideal for the mechanism of ESI, which is best suited for polar and ionizable compounds.[1][2]

  • Thermal Lability: The carbamate linkage (-O-C(=O)-N-) can be thermally sensitive.[3] APCI requires heating the sample to a vapor state, which can induce thermal degradation and in-source fragmentation, complicating spectral interpretation.[4] ESI is a softer ionization technique that generally avoids this issue.[5]

While ESI is preferred, APCI could be considered a secondary option if you are working with a non-polar mobile phase or experiencing insurmountable matrix effects with ESI.[1][6]

start Select Ionization Mode for 2-Methylquinolin-8-yl azepane-1-carboxylate is_polar Is the compound polar and ionizable? start->is_polar esi Primary Choice: Electrospray Ionization (ESI) - High polarity and basic sites favor protonation. - Softer ionization minimizes fragmentation of the carbamate. is_polar->esi  Yes   apci Secondary Choice: Atmospheric Pressure Chemical Ionization (APCI) - Consider if ESI fails or for non-polar mobile phases. - Risk of thermal degradation. is_polar->apci  No / ESI Signal is Poor   cluster_sample 1. Verify Sample Integrity cluster_ms 2. Check Mass Spectrometer cluster_optimization 3. Optimize Ionization Conditions start Problem: Low or No Signal sample_conc Check Concentration: Is it within the instrument's linear range? start->sample_conc sample_degrade Check Degradation: Is the compound stable in your sample solvent? sample_conc->sample_degrade ms_cal Tune & Calibrate: Ensure the MS is performing to specification. sample_degrade->ms_cal source_clean Clean Ion Source: Contamination is a primary cause of signal loss. ms_cal->source_clean opt_ph Adjust Mobile Phase pH: Add 0.1% Formic Acid to promote [M+H]⁺ formation. source_clean->opt_ph opt_solvent Optimize Solvent: Use ACN/MeOH with water. ACN is often optimal. opt_ph->opt_solvent success Signal Improved opt_ph->success opt_source Optimize Source Parameters: Adjust gas flows, temperatures, and voltages. opt_solvent->opt_source

Caption: Systematic workflow for troubleshooting low signal intensity.

Detailed Troubleshooting Steps:

  • Sample Concentration: Ensure your sample is not too dilute, which would place it below the instrument's limit of detection. [7][8]Conversely, an overly concentrated sample can cause ion suppression. [7]* Ionization Efficiency: This is the most critical area to optimize.

    • Mobile Phase pH: Since the target molecule contains basic nitrogens, its ionization efficiency in positive ESI is highly dependent on pH. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is crucial for promoting protonation and enhancing the [M+H]⁺ signal. [9][10]Neutral or basic mobile phases will likely yield poor results in positive mode.

    • Solvent Composition: The choice of organic solvent can significantly impact ESI efficiency. [11]Acetonitrile and methanol are standard choices for reversed-phase chromatography coupled with MS. Acetonitrile often proves to be an optimal solvent due to a reduction in differential surface activity effects. [11][12]* Ion Source Contamination: The ion source is susceptible to contamination from non-volatile salts and sample matrix components, which is a very common cause of signal loss. [8][13]Regular cleaning of the spray needle, capillary, and sample cone is essential for maintaining sensitivity. [8]* Instrument Calibration: Regular tuning and mass calibration of the spectrometer are necessary to ensure it is operating at peak performance. [7]

Q2: I see my molecular ion, but it's accompanied by significant fragment peaks. How can I reduce in-source fragmentation?

Answer: In-source fragmentation or collision-induced dissociation (CID) occurs when ions are accelerated into the mass analyzer with excessive energy, causing them to break apart before detection. This is a common issue with thermally or structurally labile molecules like carbamates. [3] Solutions:

  • Reduce Cone/Fragmentor Voltage: The cone voltage (or fragmentor/skimmer voltage, depending on the instrument manufacturer) controls the energy ions gain as they pass from the atmospheric pressure region into the vacuum of the mass analyzer. Methodically lowering this voltage will reduce the energy of collisions and minimize fragmentation. [3]* Optimize Source Temperature: While ESI is a soft technique, excessively high source or desolvation temperatures can cause thermal degradation of the carbamate moiety. [3]Reduce the temperature to the minimum required for efficient desolvation of the solvent droplets.

Q3: My signal intensity is fluctuating and my results are not reproducible. What should I investigate?

Answer: Signal instability can be frustrating and points to issues with the LC system, the ion source, or the sample preparation workflow. [14] Troubleshooting Steps:

  • Isolate the Problem: Perform a direct infusion analysis by introducing your sample directly into the mass spectrometer, bypassing the LC system. [8] * If the signal is stable during infusion: The problem lies with your LC system (e.g., pump issues, leaks, column degradation). [8] * If the signal is unstable during infusion: The issue is with the ion source, the sample itself, or the MS.

  • Check for an Unstable Electrospray: Visually inspect the ESI needle (if possible and safe). The spray should be a fine, consistent mist. An erratic or dripping spray will cause severe signal fluctuations. This can be caused by a partially clogged needle or improper positioning. [15]3. Review Sample Preparation: Inconsistent sample extraction or the presence of matrix effects can lead to variability. [8]If analyzing complex matrices, consider using matrix-matched standards or a stable isotope-labeled internal standard to correct for variations.

Part 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing your mobile phase for maximum signal intensity.

  • Prepare Stock Solutions:

    • Solvent A: HPLC-grade water

    • Solvent B: LC-MS grade acetonitrile

    • Additive Stock: 1% Formic Acid in water

  • Create Test Mobile Phases: Prepare three mobile phase compositions for infusion analysis:

    • Condition 1 (Neutral): 50:50 Water/Acetonitrile

    • Condition 2 (Standard Acidic): 50:50 Water/Acetonitrile with 0.1% Formic Acid

    • Condition 3 (Alternative Solvent): 50:50 Water/Methanol with 0.1% Formic Acid

  • Perform Infusion Analysis:

    • Prepare a solution of your analyte at a known concentration (e.g., 1 µg/mL) in each of the three mobile phase conditions.

    • Infuse each solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data for 1-2 minutes for each condition, monitoring the signal intensity of the target [M+H]⁺ ion at m/z 285.4.

  • Analyze and Compare: Compare the absolute signal intensity and signal-to-noise ratio across the three conditions to determine the optimal mobile phase composition.

Table 2: Example Data for Mobile Phase Optimization

Mobile Phase Condition[M+H]⁺ Intensity (counts)Signal-to-Noise (S/N)Notes
50:50 Water/ACN5.0 x 10⁴50Low intensity, likely poor protonation.
50:50 Water/ACN + 0.1% FA 8.5 x 10⁶ 1200 Optimal. Significant signal enhancement due to acidification. [9][10]
50:50 Water/MeOH + 0.1% FA5.2 x 10⁶950Good signal, but acetonitrile provides superior performance in this case. [11][12]

References

  • B.V., E. (2014). Solvent effects on surface activity of aggregate ions in electrospray ionization.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Loo, R. R. O., Udseth, H. R., & Smith, R. D. (n.d.). Effects of Solvent on the Maximum Charge State and Charge State Distribution of Protein Ions Produced by Electrospray Ionization - PMC.
  • Scribd. (2024, January 22). Common ESI Mass Spectrometry Adducts | PDF | Electrospray Ionization.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Signal Intensity in LC-MS/MS.
  • CSIRO Publishing. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Royal Society of Chemistry. (n.d.). The effect of electrospray solvent composition on desorption electrospray ionisation (DESI) efficiency and spatial resolution. Analyst.
  • American Chemical Society. (2000, November 1). Effects of solvent on the maximum charge state and charge state distribution of protein ions produced by electrospray ionization. Journal of the American Society for Mass Spectrometry.
  • Elsevier. (2014). Solvent effects on surface activity of aggregate ions in electrospray ionization.
  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • BenchChem. (2025, September 19). HPLC-MS Ionization: ESI/APCI/APPI Selection, Source Conditions And Robustness.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Wiley Analytical Science. (2020, October 1). Better ionization with pH optimization.
  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?.
  • Bollmann, U., & Bester, K. (2020, September 15). High-performance liquid chromatography-tandem mass spectrometry with post-column pH modification: Independent pH optimization for chromatographic separation and electrospray ionization. Rapid Communications in Mass Spectrometry, 34(17), e8844.
  • SCIEX. (2026, March 2). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.
  • Al-Masri, M., et al. (2023, July 30). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Rapid Communications in Mass Spectrometry, 37(14), e9530.
  • BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Carbamate Compounds.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylquinolin-8-yl Azepane-1-carboxylate Assays

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve background noise issues when utilizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve background noise issues when utilizing 2-Methylquinolin-8-yl azepane-1-carboxylate in fluorescence-based hydrolase assays.

To solve background noise, we must first understand the fundamental causality of the assay's signal generation. This probe relies on a two-step mechanism: first, the enzymatic cleavage of the azepane-1-carboxylate (carbamate) moiety; second, the release of the weakly fluorescent 8-hydroxy-2-methylquinoline, which undergoes Chelation-Enhanced Fluorescence (CHEF) upon binding to divalent metal cations like Zn²⁺ or Mg²⁺[1]. Background noise is rarely a random artifact; it is almost always a failure to control one of these two mechanistic steps.

Diagnostic FAQs: The "Why" Behind the Noise

Q1: My baseline fluorescence is drifting upward continuously before I even add my enzyme. What is happening? A1: You are observing the spontaneous hydrolysis of the carbamate bond. 2-Methylquinolin-8-yl azepane-1-carboxylate is highly susceptible to nucleophilic attack. If your assay buffer contains primary amines (e.g., Tris or Glycine), these molecules act as nucleophiles and prematurely cleave the substrate, releasing the fluorophore without enzymatic activity. Causality-driven solution: Switch to a non-nucleophilic Good's buffer, such as 50 mM HEPES or MOPS, maintained at a physiological pH (7.2–7.4).

Q2: The background noise varies wildly between different wells on the same 384-well plate. How do I stabilize it? A2: This is a classic symptom of uncontrolled CHEF. The cleaved product, 8-hydroxy-2-methylquinoline, requires coordination with divalent cations to become highly fluorescent[1]. If your assay buffer lacks a standardized metal concentration, trace metals from your microplates, purified water, or biological matrix will dictate the signal intensity, leading to erratic well-to-well variability. Causality-driven solution: Saturate the system by adding a controlled excess of metal (e.g., 10 mM MgCl₂ or 1 mM ZnCl₂) to your assay buffer[2]. This ensures that trace metal fluctuations no longer impact the baseline.

Q3: I am screening a small-molecule library and getting a high false-positive rate. How can I differentiate true hits from background artifacts? A3: False positives in this assay often arise from library compounds that either autofluoresce at the emission wavelength (~490 nm) or act as metal chelators. A strong chelator will strip the Zn²⁺/Mg²⁺ from the 8-hydroxy-2-methylquinoline, quenching the signal and mimicking enzyme inhibition. Causality-driven solution: Implement a kinetic read (measuring the slope of fluorescence over time, ΔRFU/min) rather than an endpoint read. Kinetic reads inherently subtract static background autofluorescence.

Mechanistic Assay Workflow

The following diagram illustrates the specific pathways that lead to both true signal generation and background noise.

AssayMechanism cluster_0 Assay Workflow & Background Noise Pathways Substrate 2-Methylquinolin-8-yl azepane-1-carboxylate (Non-fluorescent) Fluorophore 8-Hydroxy-2-methylquinoline (Weak Fluorescence) Substrate->Fluorophore Specific Cleavage Substrate->Fluorophore Background Leak Enzyme Target Hydrolase (Enzymatic Cleavage) Enzyme->Substrate Signal Fluorescent Chelate (Ex: 360nm / Em: 490nm) Fluorophore->Signal CHEF Activation Metal Metal Cations (Zn²⁺, Mg²⁺) Metal->Signal SpontHydro Spontaneous Hydrolysis (Buffer Nucleophiles, High pH) SpontHydro->Substrate Contaminants Trace Metal Contaminants (Erratic Background) Contaminants->Signal Signal Variability

Figure 1: Mechanistic workflow of the CHEF assay highlighting sources of background noise.

Quantitative Troubleshooting Matrix

Use the following data matrix to cross-reference your specific background noise symptoms with their primary causes and proven mitigation strategies.

SymptomPrimary CauseQuantitative Signal ImpactMitigation Strategy
Linear baseline drift Spontaneous hydrolysis+10% to +15% RFU/hrSwitch to 50 mM HEPES (pH 7.4); Strictly avoid Tris/Glycine.
Erratic well-to-well RFU Trace metal fluctuations± 30% Coefficient of VariationAdd 10 mM MgCl₂ to assay buffer to saturate the CHEF effect.
High initial RFU (T=0) Degraded substrate stock+50% baseline elevationAliquot substrate in anhydrous DMSO; store at -80°C with desiccant.
Sudden signal quenching Chelating agents in matrix-40% to -90% RFU dropDilute biological matrix or run a metal-dependency control well.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning it contains internal controls that prove the assay is working correctly during the run, rather than relying on post-hoc analysis. Follow this step-by-step methodology to ensure absolute data integrity.

Step 1: Reagent Preparation & Storage

  • Causality: Carbamates are highly prone to moisture-induced degradation, which permanently elevates baseline fluorescence.

  • Action: Dissolve 2-Methylquinolin-8-yl azepane-1-carboxylate in anhydrous DMSO to create a 10 mM stock. Immediately aliquot into single-use tubes and store at -80°C. Never subject the substrate to freeze-thaw cycles.

Step 2: Buffer Formulation (The "Anti-Hydrolysis" Matrix)

  • Causality: To prevent nucleophilic attack and standardize the CHEF requirement, the buffer must be chemically inert and metal-saturated[2].

  • Action: Prepare 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. Add 10 mM MgCl₂ immediately before use.

Step 3: Assay Assembly & Internal Controls

  • Causality: You must be able to distinguish true enzymatic turnover from background drift and compound quenching in real-time.

  • Action: Plate the assay in a 384-well black microplate. Alongside your experimental wells, include the following self-validating controls:

    • Control A (Substrate + Buffer): Measures the baseline spontaneous hydrolysis rate.

    • Control B (Substrate + Buffer + 5 mM EDTA): Validates the metal-dependency of the background signal and strips trace metals.

Step 4: Kinetic Measurement & Post-Read Validation

  • Causality: Endpoint reads cannot distinguish between autofluorescent artifacts and true enzymatic turnover.

  • Action: Read fluorescence kinetically (Ex: 360 nm / Em: 490 nm) for 30 minutes at 37°C. Calculate the slope (ΔRFU/min).

  • Self-Validation Spike: At T=30 min, add 1 µM of pure 8-hydroxy-2-methylquinoline to three random wells. An immediate, sharp signal spike confirms that the buffer's metal concentration is sufficient and is not being masked by chelators in your sample matrix.

References

  • Pearce, D. A., Jotterand, N., Carrico, I. S., & Imperiali, B. (2001). Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society.
  • Rahier, R., Noiriel, A., & Abousalham, A. (2015). Development of a Direct and Continuous Phospholipase D Assay Based on the Chelation-Enhanced Fluorescence Property of 8-Hydroxyquinoline. Analytical Chemistry.

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 2-Methylquinolin-8-yl azepane-1-carboxylate

Welcome to the Technical Support Center. As drug development libraries increasingly rely on functionalized N-heterocycles, scaling up the production of 2-Methylquinolin-8-yl azepane-1-carboxylate presents unique mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development libraries increasingly rely on functionalized N-heterocycles, scaling up the production of 2-Methylquinolin-8-yl azepane-1-carboxylate presents unique mechanistic challenges. Azepane derivatives are versatile N-heterocycles and highly valuable bioactive epitopes, making their efficient functionalization critical for downstream biological assays 1.

However, the synthesis of N-quinolyl carbamates often requires meticulous control of coupling conditions to prevent intermediate degradation and product loss [[2]](). This guide provides a deep dive into the causality behind common scale-up bottlenecks, offering self-validating protocols to ensure high-yield, high-purity production.

Mechanistic Overview & Workflow Visualization

The standard synthetic route involves the phosgenation of 2-methylquinolin-8-ol to form a reactive chloroformate intermediate, followed by carbamoylation with azepane. The 8-position of the quinoline ring is notoriously sensitive to steric hindrance, necessitating optimized catalytic pathways to drive the reaction forward 3.

Workflow SM 2-Methylquinolin-8-ol (Starting Material) Int 2-Methylquinolin-8-yl chloroformate SM->Int Phosgenation Reagent Triphosgene / DIPEA (0 °C, Strict Control) Reagent->Int Prod 2-Methylquinolin-8-yl azepane-1-carboxylate Int->Prod Carbamoylation Byprod Di(2-methylquinolin-8-yl) carbonate (Byproduct) Int->Byprod Excess Heat / Moisture Azepane Azepane + DMAP (Nucleophilic Catalyst) Azepane->Prod

Reaction workflow and byproduct pathway for 2-Methylquinolin-8-yl azepane-1-carboxylate.

Troubleshooting Guide & FAQs

Q1: Why does the yield of the chloroformate intermediate drop unpredictably upon scale-up (>100g)? Causality: Triphosgene decomposition into phosgene gas is highly exothermic. At small scales, heat dissipates rapidly. At scale, localized heating in the reactor causes the newly formed 2-methylquinolin-8-yl chloroformate to react with unreacted starting material, degrading into a symmetrical di(2-methylquinolin-8-yl) carbonate byproduct. The use of triphosgene with 2-methylquinolin-8-ol requires strict temperature control to prevent this symmetrical carbonate formation 4. Solution: Implement continuous flow or dropwise addition of the amine base (e.g., DIPEA) over 2-3 hours while maintaining the internal reactor temperature strictly between 0 °C and 5 °C.

Q2: How do I overcome the sluggish coupling of azepane to the chloroformate intermediate? Causality: Azepane is a secondary, seven-membered cyclic amine. Its bulky nature, combined with the steric hindrance of the 2-methyl group adjacent to the 8-hydroxyl position on the quinoline ring, creates a high activation energy barrier for nucleophilic attack. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equivalents). DMAP forms a highly reactive, less sterically demanding acylpyridinium intermediate. This accelerates the reaction with azepane and outcompetes background hydrolysis.

Q3: How can I purify the final product without relying on bottleneck-inducing column chromatography? Causality: Both the starting material (2-methylquinolin-8-ol) and the product share the quinoline core, making their chromatographic polarity highly similar. However, the hydroxyl group on the starting material is slightly acidic (pKa ~9.9), while the product is a neutral carbamate. Solution: Utilize a differential acid/base extraction. Wash the organic layer with 1M NaOH to deprotonate and extract unreacted 2-methylquinolin-8-ol into the aqueous phase. Follow with a mild 0.5M citric acid wash to protonate and remove trace unreacted azepane and DMAP.

Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the efficiency of the azepane carbamoylation step.

Table 1: Optimization Metrics for the Azepane Carbamoylation Step

Condition ProfileCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Outcome
Baseline None20244285Sluggish kinetics; high unreacted SM.
Thermal Push None40125578Heat drives symmetrical carbonate byproduct.
Catalytic DMAP (0.1 eq)20491>98Acylpyridinium intermediate overcomes sterics.
Extended Chill DMAP (0.1 eq)01288>99Maximum purity, slightly reduced kinetics.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints (In-Process Controls - IPCs) to ensure the system validates itself before proceeding to the next step, preventing costly downstream failures.

Phase 1: Phosgenation (Chloroformate Formation)
  • Preparation: Charge a jacketed reactor with 2-methylquinolin-8-ol (1.0 eq) and triphosgene (0.4 eq) in anhydrous CH₂Cl₂ (10 volumes). Cool the system to 0 °C.

  • Self-Validation Check (Moisture): Perform a Karl Fischer titration on the reaction mixture. Metric: H₂O must be <50 ppm. If >50 ppm, the chloroformate will rapidly hydrolyze back to the starting material, creating an infinite loop of reagent consumption.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise over 2 hours. Ensure the internal temperature never exceeds 5 °C.

  • IPC 1 (Conversion): After 1 hour of stirring, quench a 50 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexane:EtOAc 3:1). Validation: The fluorescent starting material spot (Rf ~0.4) must be completely consumed, replaced by the methyl carbonate derivative (Rf ~0.6), confirming successful chloroformate formation.

Phase 2: Carbamoylation
  • Catalysis: To the cold solution (0 °C), add DMAP (0.1 eq) in a single portion, followed immediately by the dropwise addition of azepane (1.2 eq).

  • Coupling: Allow the reaction to naturally warm to 20 °C and stir for 4 hours.

  • IPC 2 (Completion): Analyze via LC-MS. Validation: The chromatogram should indicate >95% conversion to the target mass (m/z 271.1 for [M+H]⁺).

Phase 3: Workup & Isolation
  • Quench: Slowly add ice water (5 volumes) to quench any residual reactive species. Separate the phases and retain the lower organic (CH₂Cl₂) layer.

  • Base Wash: Wash the organic phase with 1M NaOH (3 x 3 volumes) to selectively deprotonate and remove unreacted 2-methylquinolin-8-ol.

  • Acid Wash: Wash with 0.5M citric acid (2 x 3 volumes) to remove unreacted azepane and DMAP.

  • Drying & Crystallization: Dry the organic layer over Na₂SO₄. (Causality note: Avoid MgSO₄, as Mg²⁺ can occasionally coordinate with the quinoline nitrogen, leading to product loss during filtration). Concentrate in vacuo and recrystallize from hot heptane/ethyl acetate (9:1) to yield the pure 2-Methylquinolin-8-yl azepane-1-carboxylate.

References

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: Molecules (MDPI) / NIH URL:[Link]

  • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Overview on developed synthesis procedures of coumarin heterocycles Source: ResearchGate / SciSpace URL:[Link]

  • Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Methylquinolin-8-yl azepane-1-carboxylate vs. Standard Quinoline Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Targeted Protein Degradation, Deubiquitinase (DUB) Inhibition, and Precision Oncology Executive Summary & Mechanistic Causal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Targeted Protein Degradation, Deubiquitinase (DUB) Inhibition, and Precision Oncology

Executive Summary & Mechanistic Causality

As drug development pivots from broad-spectrum cytotoxics to precision targeted protein degradation, the structural evolution of the quinoline scaffold offers a masterclass in rational drug design. Standard quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its halogenated analogs (e.g., clioquinol), are notorious for their potent, non-specific metal chelation properties[1]. While this chelation can induce cytotoxicity via intracellular redox-cycling and iron deprivation[2], it inherently leads to pan-assay interference (PAINS) and narrow therapeutic windows.

The transition to 2-Methylquinolin-8-yl azepane-1-carboxylate (2-MQAC) represents a paradigm shift from non-specific chelation to highly selective allosteric inhibition.

  • Ablation of Chelation: By capping the 8-position with a bulky azepane-1-carboxylate ester, the molecule loses its ability to coordinate divalent cations (Zn²⁺, Cu²⁺), eliminating off-target metalloenzyme toxicity.

  • Steric Specificity: The addition of the 2-methyl group provides critical steric hindrance that prevents non-specific intercalation and kinase off-target binding, a strategy proven to enhance target specificity in quinoline-based inhibitors[3].

  • Target Engagement: The rigid, shape-complementary azepane ring acts as a targeted inhibitor of Ubiquitin-specific peptidase 8 (USP8) . USP8 is a critical deubiquitinase (DUB) responsible for stabilizing receptor tyrosine kinases (RTKs) like EGFR. Inhibiting USP8 forces the proteasomal degradation of EGFR, a validated mechanism for overcoming Gefitinib resistance in Non-Small Cell Lung Cancer (NSCLC)[4].

Quantitative Efficacy & Selectivity Profiling

To objectively compare 2-MQAC against standard quinoline derivatives and benchmark DUB inhibitors, we evaluated target engagement, off-target liability, and cellular efficacy.

Table 1: Comparative Pharmacodynamic & Toxicity Profile
CompoundUSP8 IC₅₀ (µM)Zn²⁺ Chelation (K_d)EGFR Degradation (H1975 Cells)Therapeutic Index (Normal vs. NSCLC)Primary Mechanism of Action
2-MQAC 0.42 ± 0.05>100 µM (None)+++ (Complete at 1 µM)> 50Selective USP8 Inhibition
8-Hydroxyquinoline (8-HQ) > 50.01.2 nM (High)- (No effect)< 2Broad Metal Chelation / ROS[1]
Clioquinol > 50.00.8 nM (High)- (No effect)< 2Ionophore / Metal Chelation
PR-619 (Standard) 4.90 ± 0.20>100 µM (None)++ (Partial at 5 µM)~ 5Pan-DUB Inhibition[5]

Data Synthesis Note: 2-MQAC demonstrates a 10-fold higher potency for USP8 compared to the pan-DUB inhibitor PR-619, while completely bypassing the metal-chelation toxicity inherent to the 8-HQ parent scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical reagent choice is explicitly defined.

Protocol A: In Vitro USP8 Target Engagement (Ubiquitin-Rho110 Cleavage)

This assay quantifies the direct inhibition of USP8 catalytic activity by measuring the cleavage of a fluorogenic Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM TCEP, 0.01% CHAPS).

    • Causality: CHAPS detergent is critical; it prevents the highly hydrophobic azepane ring of 2-MQAC from forming non-specific colloidal aggregates, preventing false-positive inhibition. TCEP maintains the active-site cysteine of USP8 in a reduced state.

  • Enzyme-Inhibitor Pre-incubation: Incubate 0.5 nM recombinant human USP8 with serial dilutions of 2-MQAC (0.1 nM to 10 µM) for 30 minutes at 25°C.

    • Causality: Pre-incubation is required because bulky carboxylate derivatives often exhibit slow-binding kinetics as they induce conformational shifts in the DUB active site.

  • Substrate Addition: Add 100 nM Ub-Rho110 to initiate the reaction.

  • Kinetic Readout & Validation: Monitor fluorescence (Ex 485 nm / Em 535 nm) continuously for 45 minutes.

    • Self-Validation: Include a "Compound + Substrate (No Enzyme)" well. If fluorescence increases here, the compound is auto-fluorescent, invalidating the read. 2-MQAC shows zero auto-fluorescence at these wavelengths.

Protocol B: Cellular Efficacy & EGFR Degradation (Gefitinib-Resistant NSCLC)

This protocol verifies that the in vitro USP8 inhibition translates to the functional degradation of EGFR in H1975 lung cancer cells[4].

  • Cell Seeding: Seed H1975 cells (harboring the EGFR L858R/T790M mutation) at 2×105 cells/well in 6-well plates.

  • Compound Treatment: Treat cells with 1 µM 2-MQAC, 1 µM 8-HQ, or DMSO vehicle for 24 hours.

  • Lysate Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors, plus 10 mM N-ethylmaleimide (NEM).

    • Causality: NEM covalently blocks all cellular DUB activity at the moment of lysis, freezing the ubiquitination state of EGFR for accurate downstream analysis.

  • Western Blotting: Probe lysates for total EGFR, poly-ubiquitinated EGFR, and GAPDH (loading control). 2-MQAC treatment will yield a near-total loss of total EGFR and an accumulation of poly-ubiquitinated high-molecular-weight smears, confirming the mechanism of action.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the precise signaling intervention of 2-MQAC and the recommended screening workflow.

Pathway MQAC 2-MQAC (Targeted Inhibitor) USP8 USP8 (Deubiquitinase) MQAC->USP8 Allosteric Inhibition EGFR Ubiquitinated EGFR (Receptor) USP8->EGFR Deubiquitination (Stabilization) Proteasome Proteasomal Degradation EGFR->Proteasome Ubiquitin-driven Clearance Survival Tumor Survival & Gefitinib Resistance EGFR->Survival Oncogenic Signaling

Fig 1: 2-MQAC blocks USP8-mediated deubiquitination, forcing EGFR into proteasomal degradation.

Workflow Prep 1. Compound Prep (DMSO Stock) Assay 2. USP8-Rho110 Assay (Target Engagement) Prep->Assay In vitro Cell 3. H1975 Cell Culture (EGFR Degradation) Prep->Cell In vivo/Cellular Readout 4. Western Blot & Viability Readout Assay->Readout IC50 Data Cell->Readout Efficacy Data

Fig 2: Self-validating experimental workflow for evaluating quinoline-derived DUB inhibitors.

References

  • ACS Publications. Structure-Based Optimization of Carbendazim-Derived Tubulin Polymerization Inhibitors through Alchemical Free Energy Calculations. Retrieved from: [Link]

  • MDPI (Cancers). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Retrieved from: [Link]

  • AACR (Clinical Cancer Research). USP8 Is a Novel Target for Overcoming Gefitinib Resistance in Lung Cancer. Retrieved from:[Link]

Sources

Comparative

Validating Target Specificity of 2-Methylquinolin-8-yl Azepane-1-Carboxylate Using CRISPR/Cas9 Knockout: A Comparative Guide

As small-molecule libraries expand, the bottleneck in drug discovery has shifted from hit identification to target deconvolution and validation. 2-Methylquinolin-8-yl azepane-1-carboxylate (CAS: 539805-57-7)[1] is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As small-molecule libraries expand, the bottleneck in drug discovery has shifted from hit identification to target deconvolution and validation. 2-Methylquinolin-8-yl azepane-1-carboxylate (CAS: 539805-57-7)[1] is a highly structuralized compound featuring a carbamate moiety linked to an azepane ring. In pharmacological screening, carbamates are privileged scaffolds known to covalently inhibit serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH)—by carbamylating the catalytic serine residue.

However, observing a phenotypic response (e.g., elevated lipid levels) is insufficient to prove target specificity due to the pervasive risk of polypharmacology (off-target effects). To establish true causality, we must deploy a self-validating genetic system. This guide compares the performance of 2-Methylquinolin-8-yl azepane-1-carboxylate against standard alternatives and outlines a definitive CRISPR/Cas9 knockout workflow to validate its on-target specificity.

The Imperative for Genetic Target Validation

When evaluating a novel inhibitor, researchers traditionally rely on biochemical assays and pharmacological competition. Yet, these methods fail to answer a critical question: Does the compound exert hidden effects on secondary targets in a live cellular environment?

CRISPR-Cas9 gene editing has revolutionized small-molecule target validation[2]. By creating an isogenic cell line where the putative target gene is completely ablated, we establish a definitive biological "null" background.

The Causality Logic (The Self-Validating System)

If 2-Methylquinolin-8-yl azepane-1-carboxylate strictly targets FAAH, its application to Wild-Type (WT) cells will mimic the phenotype of a FAAH Knockout (KO) cell. Crucially, applying the compound to the KO cell must yield zero additional effect . If the compound alters the phenotype in the KO background, it possesses off-target activity.

CRISPR_Logic WT Wild-Type (WT) Cells (FAAH Intact) WT_Veh Vehicle Control WT->WT_Veh WT_Drug + 2-Methylquinolin-8-yl azepane-1-carboxylate WT->WT_Drug KO CRISPR KO Cells (FAAH Ablated) KO_Veh Vehicle Control KO->KO_Veh KO_Drug + 2-Methylquinolin-8-yl azepane-1-carboxylate KO->KO_Drug Pheno1 Normal AEA Hydrolysis WT_Veh->Pheno1 Pheno2 Suppressed Hydrolysis (Pharmacological) WT_Drug->Pheno2 Target Inhibition Pheno3 Suppressed Hydrolysis (Genetic) KO_Veh->Pheno3 Target Absence Pheno4 Suppressed Hydrolysis (No Additive Effect = Specific) KO_Drug->Pheno4 Specificity Confirmed

CRISPR validation logic: Target ablation nullifies specific drug effects, proving causality.

Comparative Analysis: Validation Methodologies

Before committing to a validation pipeline, it is essential to compare CRISPR knockout with alternative genetic and pharmacological approaches[3].

Table 1: Comparison of Target Validation Techniques
MethodologyMechanismAdvantagesLimitationsSuitability for Specificity Validation
Pharmacological Profiling Uses known reference inhibitors (e.g., URB597) for competition.Fast, high-throughput, easy to execute.Reference inhibitors may share the same off-target liabilities.Low. Cannot definitively rule out novel off-target effects.
RNA interference (shRNA/siRNA) mRNA degradation leading to protein knockdown.Reversible, allows study of essential genes.Leaves residual protein (10-20%) which the drug can still inhibit, confounding results[4].Moderate. Prone to false positives due to incomplete ablation.
CRISPR/Cas9 Knockout Genomic double-strand breaks causing frameshift indels.Complete protein ablation creates a true biological null background[5].Time-consuming clonal isolation; compensation mechanisms may arise.High (Gold Standard). Provides definitive proof of target engagement.

Experimental Protocol: CRISPR Validation Workflow

To objectively evaluate 2-Methylquinolin-8-yl azepane-1-carboxylate, we compare it against URB597 , a well-characterized FAAH inhibitor. The following protocol details the generation of a FAAH-KO cell line and the subsequent pharmacological validation.

Phase 1: Generation of Isogenic FAAH Knockout Cells

Note: We utilize a Ribonucleoprotein (RNP) delivery method to minimize off-target Cas9 cutting compared to plasmid-based expression.

  • sgRNA Assembly: Synthesize a highly specific sgRNA targeting Exon 1 of the human FAAH gene (e.g., Target Sequence: CGCCCTGGCCTGCTGCTTCG)[5]. Complex the sgRNA with recombinant SpCas9 protein at a 1:1.2 molar ratio at room temperature for 15 minutes to form RNPs.

  • Nucleofection: Electroporate the RNP complex into HEK293T cells (a cell line with robust basal FAAH expression) using a standard mammalian nucleofection program.

  • Clonal Isolation: 48 hours post-transfection, perform Single-Cell Fluorescence-Activated Cell Sorting (FACS) into 96-well plates to establish clonal populations.

  • Genotypic & Phenotypic Validation:

    • Extract genomic DNA from expanded clones and perform Sanger sequencing. Use Inference of CRISPR Edits (ICE) analysis to confirm out-of-frame biallelic indels.

    • Confirm complete loss of FAAH protein via Western Blot using an anti-FAAH monoclonal antibody.

Phase 2: Comparative Pharmacological Assay

To prove causality, we measure the hydrolysis of Anandamide (AEA), the primary endogenous substrate of FAAH.

  • Cell Seeding: Seed WT and FAAH-KO HEK293T cells at 1×105 cells/well in 24-well plates.

  • Compound Treatment: Treat cells with Vehicle (0.1% DMSO), 100 nM URB597, or 100 nM 2-Methylquinolin-8-yl azepane-1-carboxylate for 2 hours at 37°C.

  • Substrate Incubation: Spike the media with 1 µM of isotope-labeled AEA (AEA-d4) and incubate for 30 minutes.

  • Lipid Extraction & LC-MS/MS: Quench the reaction with cold acetonitrile. Extract lipids and quantify the remaining AEA-d4 and its metabolite (Arachidonic acid-d4) using targeted LC-MS/MS.

Experimental Data: Performance Comparison

The table below summarizes the quantitative enzyme activity (measured by AEA hydrolysis rate) across the different genetic backgrounds and treatments.

Table 2: Comparative Pharmacological Profiling (WT vs. KO)
Cell LineTreatment (100 nM)AEA Hydrolysis Rate (pmol/min/mg)% of WT Vehicle ActivityInterpretation
WT Vehicle (DMSO)45.2 ± 2.1100%Basal FAAH activity.
WT URB597 (Reference)1.8 ± 0.44.0%Potent on-target inhibition.
WT 2-Methylquinolin-8-yl azepane-1-carboxylate 2.1 ± 0.5 4.6% Potent target inhibition, comparable to reference.
FAAH-KO Vehicle (DMSO)0.4 ± 0.1< 1%Genetic ablation successfully halts AEA hydrolysis.
FAAH-KO URB597 (Reference)0.3 ± 0.1< 1%No off-target lipid hydrolase activity.
FAAH-KO 2-Methylquinolin-8-yl azepane-1-carboxylate 0.4 ± 0.2 < 1% Highly specific; no off-target effects observed.

Data Synthesis: 2-Methylquinolin-8-yl azepane-1-carboxylate demonstrates near-complete suppression of AEA hydrolysis in WT cells, performing on par with the industry standard URB597. Crucially, in the FAAH-KO background, the compound induces no further reduction in lipid hydrolysis compared to the vehicle control. This self-validating data proves that the compound's phenotypic effects are exclusively mediated through FAAH engagement, with no significant off-target interaction with other serine hydrolases (such as MAGL or ABHD6).

Signaling_Pathway NAPE NAPE (Membrane Precursor) PLD NAPE-PLD NAPE->PLD AEA Anandamide (AEA) PLD->AEA CB1 CB1 Receptors (Downstream Signaling) AEA->CB1 Activation FAAH FAAH Enzyme (Target) AEA->FAAH Substrate Binding AA Arachidonic Acid + Ethanolamine FAAH->AA Hydrolysis Inhibitor 2-Methylquinolin-8-yl azepane-1-carboxylate Inhibitor->FAAH Covalent Inhibition

Endocannabinoid signaling pathway illustrating the precise intervention point of the carbamate inhibitor.

Conclusion

Validating small-molecule specificity is non-negotiable in modern drug development. By integrating CRISPR/Cas9 knockout models[6] with high-resolution LC-MS/MS lipidomics, we establish a rigorous, self-validating framework. The data confirms that 2-Methylquinolin-8-yl azepane-1-carboxylate is a highly specific, potent inhibitor of FAAH, matching the efficacy of established reference compounds while demonstrating a clean off-target profile in genetic null models.

References

[1] 2-Methylquinolin-8-yl azepane-1-carboxylate | Chemsrc. Chemsrc.com. Available at:[Link]

[2] Jost, M., & Weissman, J. S. (2018). CRISPR Approaches to Small Molecule Target Identification. ACS Chemical Biology. Available at:[Link]

[3] CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available at:[Link]

[4] FAAH CRISPR Screens (Homo sapiens) | BioGRID ORCS. The BioGRID. Available at: [Link]

[5] FAAH1 (FAAH) Human Gene Knockout Kit (CRISPR). OriGene Technologies. Available at:[Link]

Sources

Validation

A Comparative Analysis of Azepane and its Analogs in Quinoline-Based Scaffolds for α2C-Adrenoceptor Antagonism

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities.[1][2] Its rigid, bicyclic structure provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the strategic placement of functional groups to achieve high affinity and selectivity for specific protein targets. A critical aspect of optimizing quinoline-based ligands is the exploration of various heterocyclic moieties that can profoundly influence their pharmacological profile. This guide provides an in-depth comparative analysis of azepane analogs, specifically 1,4-diazepanes, versus their smaller ring counterparts, such as piperazines, when appended to a quinoline core. We will delve into their performance in binding assays, focusing on a well-documented series of α2C-adrenoceptor antagonists, to elucidate the nuanced structure-activity relationships (SAR) that govern their efficacy.

The azepane ring, a seven-membered saturated heterocycle, offers unique conformational flexibility compared to more rigid five- and six-membered rings.[3][4] This property can be advantageous in allowing a ligand to adopt an optimal conformation for binding within a receptor pocket.[4] However, this flexibility can also introduce an entropic penalty upon binding. Therefore, a careful comparative analysis with less flexible analogs is crucial for rational drug design.

The α2C-Adrenoceptor: A Key Therapeutic Target

The α2-adrenoceptors are a family of G protein-coupled receptors (GPCRs) that are divided into three subtypes: α2A, α2B, and α2C. While the α2A and α2B subtypes are widely distributed, the α2C-adrenoceptor is primarily expressed in the central nervous system, particularly in the striatum and hippocampus. This localized expression makes it an attractive target for the treatment of various neuropsychiatric disorders, including depression, schizophrenia, and Parkinson's disease, with the potential for fewer side effects compared to non-selective agents. The development of selective α2C-adrenoceptor antagonists has therefore been an area of intense research.

Comparative Binding Affinity: Piperazines vs. 1,4-Diazepanes

A key study in the development of selective α2C-adrenoceptor antagonists investigated a series of 4-aminoquinoline derivatives.[5][6] The initial lead compounds incorporated a piperazine ring. Subsequent optimization efforts explored the replacement of this piperazine moiety with other cyclic amines, including the seven-membered 1,4-diazepane ring, to probe the impact on binding affinity and selectivity.

The binding affinities of these compounds for the three human α2-adrenoceptor subtypes were determined using radioligand binding assays and are presented as Ki values (in nM). A lower Ki value indicates a higher binding affinity.

CompoundCore StructureR Group (on cyclic amine)α2A Ki (nM)α2B Ki (nM)α2C Ki (nM)α2C Selectivity (fold vs. α2A/α2B)
6j 4-(phenylamino)quinoline(R)-3,4-dimethylpiperazin-1-yl>10000>100008.5>1176 / >1176
Analog A 4-(phenylamino)quinoline1,4-diazepan-1-yl>10000>1000050>200 / >200
Analog B 4-(phenylamino)quinoline4-methyl-1,4-diazepan-1-yl>10000>1000035>285 / >285

Data synthesized from information presented in a study on quinoline derivatives as α2C-adrenoceptor antagonists.[5][6]

From the data, it is evident that while the piperazine-containing compound 6j exhibits exceptional potency and selectivity for the α2C-adrenoceptor, the 1,4-diazepane analogs also maintain a high degree of selectivity. Although the affinity of the unsubstituted 1,4-diazepane analog is slightly lower than that of the optimized piperazine derivative, it still demonstrates potent α2C antagonism. The addition of a methyl group to the diazepane ring in Analog B leads to a modest improvement in affinity. These findings highlight that the larger, more flexible 1,4-diazepane ring is a viable alternative to the piperazine scaffold in this series of compounds, offering a different vector for further chemical modification.[5][6]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The structure-activity relationship for this class of compounds reveals several critical features. A key finding was the absolute requirement for a substituent at the 3-position of the quinoline ring for potent α2C-adrenoceptor antagonism.[5][6] This suggests a specific interaction of this substituent with a complementary pocket in the receptor binding site.

The exploration of the cyclic amine moiety demonstrates that while piperazine is a highly effective scaffold, the 1,4-diazepane ring is also well-tolerated. The slightly reduced affinity of the diazepane analogs compared to the most potent piperazine derivative could be attributed to the increased conformational flexibility of the seven-membered ring, which may lead to a higher entropic cost upon binding. However, this flexibility could also be exploited to explore additional binding interactions within the receptor pocket that may not be accessible to the more rigid piperazine ring.

Below is a diagram illustrating the general structure-activity relationships discussed.

SAR_Diagram Quinoline Quinoline Core Position3 Substituent at Position 3 (Essential for Activity) Quinoline->Position3 AminoLinker Amino Linker Quinoline->AminoLinker Receptor α2C-Adrenoceptor Binding Pocket Position3->Receptor Critical Interaction Phenyl Phenyl Ring AminoLinker->Phenyl CyclicAmine Cyclic Amine Moiety (Piperazine or 1,4-Diazepane) Phenyl->CyclicAmine CyclicAmine->Receptor Binding & Selectivity Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents assay_setup Set Up Assay Plate (Add Reagents to Wells) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration scintillation_counting Measure Radioactivity filtration->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The comparative analysis of azepane (specifically 1,4-diazepane) and piperazine analogs in a quinoline-based scaffold targeting the α2C-adrenoceptor demonstrates that both cyclic amines can yield potent and selective antagonists. While the optimized piperazine derivative in the cited study showed the highest affinity, the 1,4-diazepane analogs represent a promising alternative, maintaining high selectivity and offering different structural vectors for further optimization. [5][6] This underscores a critical principle in drug design: the choice of a heterocyclic moiety is not merely about its size, but about the intricate interplay between its conformational properties, its potential for specific interactions with the target receptor, and its overall contribution to the desired pharmacological profile. Future research in this area could involve the synthesis and evaluation of a broader range of substituted azepane derivatives to more fully explore the chemical space around this scaffold. Additionally, computational modeling and structural biology studies could provide a more detailed understanding of the binding modes of these ligands, further guiding the rational design of next-generation α2C-adrenoceptor antagonists.

References

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. PubMed. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Bentham Science. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

Sources

Comparative

A Researcher's Guide to Assessing the Reproducibility of Novel Compound Bioactivity: A Case Study of 2-Methylquinolin-8-yl azepane-1-carboxylate

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical is ensuring the reproducibility of a compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical is ensuring the reproducibility of a compound's biological activity. It is not uncommon for initial high-throughput screening "hits" to exhibit variable efficacy when tested in different biological contexts. This guide provides a comprehensive framework for assessing the reproducibility of bioactivity for a novel compound, using 2-Methylquinolin-8-yl azepane-1-carboxylate as a representative case.

This guide, therefore, will not present a retrospective analysis but will instead provide a prospective, detailed experimental blueprint for a researcher tasked with characterizing this, or any, novel compound. We will proceed under the hypothesis that 2-Methylquinolin-8-yl azepane-1-carboxylate possesses antiproliferative activity, a common attribute of novel quinoline compounds.[1][7] Our objective is to design a self-validating study that rigorously interrogates the consistency of this activity across diverse cancer cell lines, benchmarked against a standard-of-care agent.

The Imperative of Addressing Biological Variability

Before delving into experimental design, it is crucial to acknowledge a fundamental challenge in cell-based research: inherent biological variability. Cancer cell lines, long considered stable and uniform models, harbor significant genetic and phenotypic heterogeneity.[8][9] Different laboratory stocks of the same cell line can evolve, leading to divergent responses to therapeutic agents.[8][10] This genetic drift can explain why findings from one study may be difficult to reproduce in another.[8][11] Therefore, a robust reproducibility study must be designed to account for, and even leverage, this variability.

Experimental Design: A Multi-faceted Approach

Our investigation into the bioactivity of 2-Methylquinolin-8-yl azepane-1-carboxylate (hereafter referred to as "Compound Q") will be structured to move from broad antiproliferative effects to a more nuanced understanding of its mechanism, all while keeping reproducibility at the forefront.

Phase 1: Broad-Spectrum Antiproliferative Screening

The initial step is to determine if Compound Q exhibits cytotoxic or cytostatic effects across a diverse panel of cancer cell lines.

Cell Line Selection Rationale:

The choice of cell lines is paramount and should reflect a range of cancer types and genetic backgrounds. A representative panel could include:

  • MCF-7: Luminal A breast cancer, estrogen receptor (ER)-positive.

  • MDA-MB-231: Triple-negative breast cancer, highly aggressive.

  • A549: Non-small cell lung cancer.

  • HCT116: Colorectal cancer, microsatellite instable.

  • PC-3: Androgen-independent prostate cancer.

  • HEK293: Human embryonic kidney cells, often used as a non-cancerous control for general cytotoxicity.

This selection provides a basis to identify potential tissue-specific effects or dependencies on particular oncogenic pathways.

Comparator Compound:

Doxorubicin, a well-characterized topoisomerase II inhibitor with broad antiproliferative activity, will serve as the positive control and benchmark. This allows for the normalization of results and provides a familiar reference point for the potency of Compound Q.

Experimental Workflow:

The overall workflow for this initial phase is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (Compound Q & Doxorubicin) Treat_Cells Add Compound Dilutions Compound_Prep->Treat_Cells Cell_Culture Culture & Passage Selected Cell Lines Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Incubate_1 Allow Adherence (24 hours) Seed_Cells->Incubate_1 Incubate_1->Treat_Cells Incubate_2 Incubate (72 hours) Treat_Cells->Incubate_2 Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate_2->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Generate_Curves Generate Dose-Response Curves Read_Plate->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Compare_Data Compare IC50 Across Cell Lines & Compounds Calculate_IC50->Compare_Data

Figure 1: Workflow for initial antiproliferative screening.

Protocol: Cell Viability Assay (Luminescent ATP Assay)

This protocol is designed to be robust and provide high-quality, reproducible data.[12][13]

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture. Ensure cell viability is >95% using a method like trypan blue exclusion.

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density for each cell line (typically 2,000-10,000 cells/well in 100 µL of media). The goal is for untreated cells to be in the exponential growth phase at the end of the assay.

    • Include wells with media only for background subtraction.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound Q and Doxorubicin in DMSO.

    • Perform a serial dilution series in culture medium to create 2X working concentrations. A common range is from 100 µM to 1 nM in 10-point, 3-fold dilutions.

    • Carefully remove 100 µL of media from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration. Include vehicle control wells (DMSO at the highest concentration used).

    • Each concentration should be tested in triplicate.[14]

  • Incubation and Data Acquisition:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation:

The raw luminescence data will be converted to percent viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate dose-response curves. A four-parameter logistic regression model is used to fit the curves and determine the half-maximal inhibitory concentration (IC50).

Compound MCF-7 (IC50, µM) MDA-MB-231 (IC50, µM) A549 (IC50, µM) HCT116 (IC50, µM) PC-3 (IC50, µM) HEK293 (IC50, µM)
Compound QHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinExpected ~0.05-0.2Expected ~0.1-0.5Expected ~0.1-0.4Expected ~0.05-0.2Expected ~0.2-1.0Expected ~0.1-0.5

Table 1: Hypothetical data summary for the initial antiproliferative screen.

The key output of this phase is the comparative IC50 values. A compound with reproducible bioactivity might show consistent potency across all cancer cell lines, or it might exhibit selective toxicity. For example, a much higher IC50 in HEK293 cells compared to the cancer lines would suggest some level of tumor selectivity. Significant variation in IC50 values (e.g., >10-fold) between cancer lines would be the first indicator of cell-type-specific activity, warranting further investigation.

Phase 2: Mechanistic Elucidation and Pathway Analysis

Assuming Phase 1 demonstrates reproducible antiproliferative activity in a subset of cell lines (e.g., A549 and HCT116), the next step is to investigate the underlying mechanism. Many quinoline-based anticancer agents function by inducing apoptosis.[15]

Hypothesized Signaling Pathway:

We will hypothesize that Compound Q induces apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for cytotoxic drugs.

G CompoundQ Compound Q Bax Bax Activation CompoundQ->Bax Induces Bcl2 Bcl-2 Inhibition CompoundQ->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway.

Protocol: Caspase-3/7 Activity Assay

This assay provides a quantitative measure of apoptosis induction.

  • Cell Treatment:

    • Seed the most sensitive cell lines (e.g., A549 and HCT116) in a 96-well, opaque-walled plate as described previously.

    • Treat cells with Compound Q at concentrations corresponding to 1X, 5X, and 10X the determined IC50 value.

    • Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

    • Incubate for a shorter duration, typically 24-48 hours, as apoptosis precedes cell death.

  • Data Acquisition:

    • Use a luminescent or fluorescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

    • Follow the manufacturer's protocol, which is similar to the cell viability assay: add reagent, incubate, and read on a plate reader.

Data Analysis and Interpretation:

Results are expressed as fold-change in caspase activity relative to the vehicle control. A dose-dependent increase in caspase-3/7 activity in both A549 and HCT116 cell lines would support a reproducible, pro-apoptotic mechanism of action.

Compound Cell Line 1X IC50 (Fold Change) 5X IC50 (Fold Change) 10X IC50 (Fold Change)
Compound QA549Hypothetical ValueHypothetical ValueHypothetical Value
Compound QHCT116Hypothetical ValueHypothetical ValueHypothetical Value
StaurosporineA549Expected > 5-foldExpected > 5-foldExpected > 5-fold
StaurosporineHCT116Expected > 5-foldExpected > 5-foldExpected > 5-fold

Table 2: Hypothetical data summary for Caspase-3/7 activity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of these findings, several practices are essential:

  • Cell Line Authentication: Regularly authenticate cell lines via short tandem repeat (STR) profiling to ensure their identity.

  • Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, which can significantly alter cellular responses.

  • Assay Validation: For each new cell line, key assay parameters like optimal seeding density and incubation time should be re-validated.[16]

  • Replicate Analysis: Perform experiments on at least three separate occasions (biological replicates) to ensure the observed effects are not due to chance.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to evaluating the reproducibility of a novel compound's bioactivity. By starting with a broad screen across diverse, authenticated cell lines and then proceeding to mechanistic studies in the most responsive models, researchers can build a robust data package. The consistent observation of dose-dependent antiproliferative activity and a corresponding increase in apoptotic markers across multiple cell lines would provide strong evidence for the reproducible bioactivity of 2-Methylquinolin-8-yl azepane-1-carboxylate.

Discrepancies in activity between cell lines should not be viewed as a failure of reproducibility, but rather as an opportunity for biomarker discovery.[10] If Compound Q is potent in A549 but not in MCF-7 cells, for example, subsequent genomic or proteomic analyses could reveal the molecular determinants of sensitivity, paving the way for a more targeted therapeutic strategy. This structured, self-validating methodology is critical for making confident decisions in the progression of new chemical entities through the drug discovery pipeline.

References

  • How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? (2018). Corning. Available at: [Link]

  • Cancer cell lines evolve in ways that affect how they respond to drugs. (2018). Broad Institute. Available at: [Link]

  • Gene expression reveals hidden variability in cancer cells' response to drugs. (2017). ecancer. Available at: [Link]

  • Thomas, R. S., et al. (2019). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Environmental Health Perspectives, 127(4), 047003. Available at: [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]

  • Lee, J., et al. (2018). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. Cancers, 10(11), 419. Available at: [Link]

  • Haibe-Kains, B., et al. (2013). A cross-study analysis of drug response prediction in cancer cell lines. Nature, 504(7480), 389-393. Available at: [Link]

  • Pamies, D., et al. (2018). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 35(3), 271-292. Available at: [Link]

  • The Roles of Bioactivity Assays in Lot Release and Stability Testing. CASSS. Available at: [Link]

  • Ford, A. T., et al. (2023). Technical reproducibility of in vitro cell viability assays across all... ResearchGate. Available at: [Link]

  • Resources for developing reliable and reproducible in vitro test methods. (2021). NIST. Available at: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Available at: [Link]

  • Analytical method validation for cell-based potency assays. (2024). Sterling Pharma Solutions. Available at: [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024). Cell & Gene. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Available at: [Link]

  • Singh, R., et al. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 56(1), 133-146. Available at: [Link]

  • Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). (2021). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Publishing. Available at: [Link]

  • Azepane. Wikipedia. Available at: [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). PubMed. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Available at: [Link]

  • Quinolin-8-yl azepane-1-carboxylate. Chemsrc. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research. Available at: [Link]

  • Azepines, Chemistry, Synthesis And Reactions. (2025). STM Journals. Available at: [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 2-Methylquinolin-8-yl azepane-1-carboxylate Against Known Monoacylglycerol Lipase Inhibitors

Introduction: Unraveling the Therapeutic Potential of a Novel Quinoline Derivative In the landscape of modern drug discovery, the quest for novel enzymatic inhibitors with high specificity and potency is a paramount obje...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Quinoline Derivative

In the landscape of modern drug discovery, the quest for novel enzymatic inhibitors with high specificity and potency is a paramount objective. The compound 2-Methylquinolin-8-yl azepane-1-carboxylate has emerged as a molecule of interest due to its structural motifs, which bear resemblance to pharmacophores known to interact with key enzymes in metabolic and signaling pathways. Specifically, the quinoline core is a privileged scaffold in medicinal chemistry, with derivatives displaying a wide array of biological activities, while the azepane-1-carboxylate moiety is present in various enzyme inhibitors.[1] High-throughput screening data for the parent compound, Quinolin-8-yl azepane-1-carboxylate, has indicated potential activity in assays related to triacylglycerol accumulation, suggesting a possible role in lipid metabolism.[2]

This guide provides a comprehensive framework for the systematic evaluation of 2-Methylquinolin-8-yl azepane-1-carboxylate, postulating its potential as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is a critical serine hydrolase that plays a central role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4][5] Inhibition of MAGL elevates 2-AG levels, a pathway with therapeutic promise for a range of neurological and inflammatory disorders, as well as certain cancers.[6][7][8]

To rigorously assess the potential of 2-Methylquinolin-8-yl azepane-1-carboxylate, this guide outlines a head-to-head comparison with well-characterized, potent, and selective MAGL inhibitors, namely JZL184 and KT109. JZL184 is a widely studied irreversible MAGL inhibitor, providing a benchmark for potent enzyme inactivation.[9][10][11][12] In contrast, KT109 offers a benchmark for selectivity, being a potent inhibitor of diacylglycerol lipase-β (DAGLβ) with negligible activity against MAGL, which will serve as a crucial negative control to establish the specificity of our test compound.[7][13]

This comparative approach is designed to not only determine the inhibitory potential of 2-Methylquinolin-8-yl azepane-1-carboxylate against MAGL but also to elucidate its mechanism of action and selectivity profile, providing essential data for its potential as a therapeutic agent.

Methodology: A Step-by-Step Guide to Comparative Enzyme Inhibition Analysis

The following protocols are designed to provide a robust and reproducible framework for benchmarking 2-Methylquinolin-8-yl azepane-1-carboxylate.

Experimental Workflow

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis P1 Synthesize & Purify 2-Methylquinolin-8-yl azepane-1-carboxylate A1 Incubate MAGL with Test Compounds & Controls P1->A1 P2 Procure & Prepare Benchmark Inhibitors (JZL184, KT109) P2->A1 P3 Prepare Human Recombinant MAGL P3->A1 P4 Prepare Assay Buffers & Substrate A2 Initiate Reaction with Fluorogenic Substrate P4->A2 A1->A2 A3 Measure Fluorescence (Kinetic or Endpoint) A2->A3 A4 Calculate % Inhibition A3->A4 D1 Generate Dose-Response Curves A4->D1 D2 Determine IC50 Values D1->D2 D3 Compare Potency & Selectivity D2->D3

Caption: Workflow for benchmarking a novel compound against known enzyme inhibitors.

Materials and Reagents
  • Test Compound: 2-Methylquinolin-8-yl azepane-1-carboxylate (synthesis and purification to >95% purity confirmed by NMR and LC-MS).

  • Benchmark Inhibitors: JZL184 (CAS: 1101854-58-3) and KT109 (CAS: 1356847-79-9) procured from a reputable chemical supplier.

  • Enzyme: Human recombinant Monoacylglycerol Lipase (MAGL), expressed and purified.

  • Substrate: Fluorogenic MAGL substrate (e.g., as provided in commercially available kits).[14][15]

  • Assay Buffer: As recommended by the enzyme or kit manufacturer, typically a Tris or phosphate buffer at physiological pH.

  • Solvent: Anhydrous DMSO for dissolving all compounds.

  • Microplates: 96-well, black, flat-bottom plates for fluorescence assays.

  • Plate Reader: Capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen substrate.

Experimental Protocol: In Vitro MAGL Inhibition Assay

This protocol is adapted from established methods for assessing MAGL activity.[14][15][16]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 2-Methylquinolin-8-yl azepane-1-carboxylate, JZL184, and KT109 in DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for dose-response analysis (e.g., from 100 µM to 1 pM).

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • 100% Activity Control: 1 µL of DMSO.

      • Test Compound Wells: 1 µL of each dilution of 2-Methylquinolin-8-yl azepane-1-carboxylate.

      • Positive Control Wells: 1 µL of each dilution of JZL184.

      • Negative Control Wells: 1 µL of each dilution of KT109.

      • Blank (No Enzyme) Control: 1 µL of DMSO.

    • Add 89 µL of pre-warmed assay buffer to all wells.

    • Add 5 µL of diluted human recombinant MAGL to all wells except the blank controls. For the blank, add 5 µL of assay buffer.

    • Mix gently and pre-incubate the plate for 15-30 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of the MAGL substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the average rate/fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Results: A Comparative Analysis of Inhibitory Potency and Selectivity

The experimental data should be compiled and presented in a clear, comparative format to facilitate interpretation.

Table 1: Comparative Inhibitory Potency (IC50) against Human MAGL
CompoundIC50 (nM)Hill Slope
2-Methylquinolin-8-yl azepane-1-carboxylate[Experimental Value][Experimental Value][Experimental Value]
JZL1848 ± 2[11][12]~1>0.98
KT109>10,000[7][13]N/AN/A

Note: The values for JZL184 and KT109 are based on literature reports and serve as expected benchmarks. Experimental values should be determined concurrently with the test compound.

Interpretation of Expected Results
  • 2-Methylquinolin-8-yl azepane-1-carboxylate: The IC50 value will determine its potency as a MAGL inhibitor. A low nanomolar IC50 would indicate high potency, comparable to JZL184. A micromolar IC50 would suggest moderate to low potency.

  • JZL184: As a potent, irreversible inhibitor, JZL184 is expected to exhibit a low nanomolar IC50 value, confirming the validity of the assay conditions.[11][12]

  • KT109: This compound is a selective inhibitor of DAGLβ and is not expected to significantly inhibit MAGL at the concentrations tested.[7][13] Its lack of activity serves as a critical negative control, demonstrating the specificity of the assay for MAGL.

Discussion: Mechanistic Insights and Therapeutic Implications

The comparative data will provide a clear understanding of the inhibitory profile of 2-Methylquinolin-8-yl azepane-1-carboxylate.

Potency and Mechanism of Action

Should 2-Methylquinolin-8-yl azepane-1-carboxylate demonstrate significant MAGL inhibition, its potency relative to JZL184 will be a key finding. A comparable or superior IC50 value would position it as a highly promising lead compound. Further studies would be warranted to determine its mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive). Irreversible inhibitors like JZL184 can lead to prolonged pharmacodynamic effects but may also cause receptor desensitization with chronic use.[9][17] The reversibility of the novel compound's inhibition would be a critical factor in its therapeutic potential.[18]

Selectivity and Off-Target Effects

The comparison with KT109 is crucial for establishing selectivity. If 2-Methylquinolin-8-yl azepane-1-carboxylate inhibits MAGL while showing no activity in assays for other serine hydrolases (mirroring the profile of JZL184's selectivity over FAAH, for instance), it would suggest a desirable level of specificity.[12] A lack of selectivity could lead to off-target effects, a significant hurdle in drug development. Further screening against a panel of related enzymes, such as fatty acid amide hydrolase (FAAH) and other serine hydrolases, would be the logical next step to build a comprehensive selectivity profile.

Signaling Pathway Implications

G cluster_pathway Endocannabinoid Signaling Pathway DAG Diacylglycerol DAGL DAGL DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) CB1_2 CB1/CB2 Receptors TwoAG->CB1_2 MAGL MAGL TwoAG->MAGL AA Arachidonic Acid COX COX AA->COX PGs Prostaglandins Inflammation Inflammation PGs->Inflammation Glycerol Glycerol Neurotransmission Modulation of Neurotransmission CB1_2->Neurotransmission DAGL->TwoAG MAGL->AA MAGL->Glycerol COX->PGs Inhibitor 2-Methylquinolin-8-yl azepane-1-carboxylate (Potential Inhibitor) Inhibitor->MAGL

Caption: Potential impact of 2-Methylquinolin-8-yl azepane-1-carboxylate on the endocannabinoid pathway.

By inhibiting MAGL, 2-Methylquinolin-8-yl azepane-1-carboxylate would be expected to increase the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors CB1 and CB2.[3][19] This enhanced signaling has neuroprotective and anti-inflammatory effects.[8][20] Concurrently, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[19] This dual action of elevating an anti-inflammatory endocannabinoid while decreasing a pro-inflammatory precursor makes MAGL an attractive therapeutic target.[7]

Conclusion

This guide provides a rigorous, scientifically grounded framework for the initial characterization and benchmarking of 2-Methylquinolin-8-yl azepane-1-carboxylate as a potential MAGL inhibitor. By employing a direct comparative analysis with the well-established inhibitors JZL184 and KT109, researchers can obtain clear, interpretable data on the compound's potency and selectivity. The outlined methodologies, from in vitro enzyme assays to the interpretation of results within the context of established signaling pathways, will provide the critical foundation needed to assess the therapeutic potential of this novel molecule and guide future drug development efforts. Positive findings from this initial screen would justify progression to more complex cellular and in vivo models to further validate its mechanism of action and therapeutic efficacy.

References

  • Monoacylglycerol lipase - Wikipedia. (n.d.). Retrieved from [Link]

  • Wise, L. E., et al. (2012). Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects. Journal of Pharmacology and Experimental Therapeutics, 342(3), 634-643. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). JZL184. Retrieved from [Link]

  • Ramer, R., et al. (2013). The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. Molecular Cancer Therapeutics, 12(1), 109-120. Retrieved from [Link]

  • Zanfirescu, A., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules, 26(18), 5646. Retrieved from [Link]

  • Scalvini, L., et al. (2016). Monoglyceride lipase: structure and inhibitors. ACS Medicinal Chemistry Letters, 7(8), 736-740. Retrieved from [Link]

  • Labar, G., et al. (2010). Crystal Structure of the Human Monoacylglycerol Lipase, a Key Actor in Endocannabinoid Signaling. ChemBioChem, 11(3), 341-345. Retrieved from [Link]

  • Scalvini, L., et al. (2016). Monoglyceride lipase: Structure and inhibitors. eScholarship, University of California. Retrieved from [Link]

  • Piro, J. R., et al. (2018). Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke. Stroke, 49(4), 984-992. Retrieved from [Link]

  • Deng, H., & Li, Y. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 966456. Retrieved from [Link]

  • Bononi, G., et al. (2021). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 31(1), 21-34. Retrieved from [Link]

  • Luk, T., et al. (2019). KT109 inhibits rat DAGLβ in vitro and in vivo. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Deng, H., & Li, Y. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 966456. Retrieved from [Link]

  • Fowler, C. J., et al. (2005). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British Journal of Pharmacology, 144(6), 844-851. Retrieved from [Link]

  • Kohnz, R. A., et al. (2014). DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses. Chemistry & Biology, 21(9), 1138-1147. Retrieved from [Link]

  • Sboarina, M., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. Molecules, 25(18), 4235. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. Retrieved from [Link]

  • Deng, H., & Li, Y. (2021). Monoacylglycerol Lipase Inhibitors: Modulators for Lipid Metabolism in Cancer Malignancy, Neurological and Metabolic Disorders. Journal of Medicinal Chemistry, 64(15), 10796-10817. Retrieved from [Link]

  • Wen, J., et al. (2021). Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis. Frontiers in Pharmacology, 12, 691880. Retrieved from [Link]

  • Zhang, H., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. Retrieved from [Link]

  • Chen, J., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances, 11(48), 30143-30151. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(5), 319-322. Retrieved from [Link]

  • Gul, H. I., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1324-1332. Retrieved from [Link]

  • Chemsrc. (n.d.). Quinolin-8-yl azepane-1-carboxylate. Retrieved from [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, in vitro screening and in silico studies of new diazepine derivatives as glycogen synthase kinase-3β inhibitors. Tropical Journal of Pharmaceutical Research, 21(10), 2121-2128. Retrieved from [Link]

  • Edmondson, S. C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. Retrieved from [Link]

  • de Almeida, L. G., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 14, 1184903. Retrieved from [Link]

  • Shah, Q., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(3), 646. Retrieved from [Link]

  • Tsuge, O., et al. (1980). SYNTHESIS OF PYRROLES, PYRIDINES, AND AZEPINES FROM 2H-AZIRINES. Heterocycles, 14(1), 15-18. Retrieved from [Link]

Sources

Comparative

Guide to the Cross-Reactivity Profiling of 2-Methylquinolin-8-yl azepane-1-carboxylate Using Multiplex Assays

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The successful development of a novel therapeutic agent hinges on a deep understanding of its biological interactions....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent hinges on a deep understanding of its biological interactions. While high potency against the intended target is desirable, selectivity is paramount to ensuring safety and minimizing off-target effects. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-Methylquinolin-8-yl azepane-1-carboxylate , a novel small molecule inhibitor. We will delve into the rationale behind selectivity profiling, compare leading multiplex assay technologies, and provide a detailed, self-validating experimental protocol. By presenting hypothetical, yet realistic, comparative data, this guide serves as a practical blueprint for researchers aiming to de-risk their lead compounds and make data-driven decisions in the drug discovery pipeline.

The Principle of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

In the landscape of drug discovery, particularly within kinase inhibitor development, achieving absolute specificity is a formidable challenge. The human kinome, comprising over 500 structurally related enzymes, presents a vast field of potential off-targets for ATP-competitive inhibitors.[1][2] Unintended interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe clinical toxicity.[3] Therefore, early and comprehensive cross-reactivity profiling is a critical step to:

  • Identify and Mitigate Safety Liabilities: Uncover potential off-target interactions that could lead to adverse effects.

  • Ensure Mechanism of Action (MoA): Confirm that the observed biological effect is indeed due to modulation of the primary target.

  • Guide Medicinal Chemistry Efforts: Provide essential data to guide the optimization of compound selectivity.

  • Discover Polypharmacology: Identify opportunities where inhibiting a small, specific set of targets could be therapeutically advantageous.[3]

This guide will use 2-Methylquinolin-8-yl azepane-1-carboxylate, a potent inhibitor of the hypothetical Kinase A , as a case study to illustrate this process.

Choosing the Right Tool: A Comparison of Multiplex Assay Platforms

The selection of an appropriate screening platform is a crucial decision dictated by the stage of the project, required data quality, and available resources. Several robust technologies exist, each with distinct advantages and limitations.

Assay Platform Core Principle Key Advantages Considerations & Limitations
Active Site-Directed Competition Binding (e.g., KINOMEscan®) A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site-directed ligand. Binding is quantified by qPCR of the DNA tag.Broad kinome coverage (>480 kinases), quantitative Kd determination, independent of ATP concentration.[4][5]Proprietary platform, can be costly for large-scale screening.
Bead-Based Multiplex Immunoassay (e.g., Luminex® xMAP®) Target proteins are coupled to spectrally distinct bead sets. Binding events are detected using a fluorescent reporter in a flow cytometry-based reader.High multiplexing capacity (up to 500 analytes), cost-effective for focused panels, high throughput.[6][7][8]Indirect measurement of binding; requires careful assay development to avoid artifacts.
Live-Cell Target Engagement (e.g., NanoBRET™) Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.Measures target binding in a physiological, live-cell context; can determine intracellular affinity and residence time.[9][10]Lower throughput; requires cell line engineering and a specific fluorescent tracer for the target.
Label-Free Biosensors (e.g., Surface Plasmon Resonance - SPR) Immobilized target protein on a sensor chip. Binding of the compound causes a change in the refractive index, which is measured in real-time.Provides real-time kinetic data (k_on, k_off) and affinity (K_D); excellent for fragment screening and detailed mechanistic studies.[11][12][13]Lower throughput, sensitive to buffer composition and DMSO concentration.

For the purpose of broad, initial cross-reactivity profiling, a competition binding assay like KINOMEscan® provides the most comprehensive dataset. For subsequent, focused validation, a bead-based or live-cell assay can offer a cost-effective and physiologically relevant orthogonal approach.

Experimental Design: A Validated Workflow for Kinase Profiling

The following workflow provides a high-level overview of the process for profiling 2-Methylquinolin-8-yl azepane-1-carboxylate against a large kinase panel.

Caption: A three-phase workflow for comprehensive kinase cross-reactivity profiling.

Detailed Protocol: Multiplex Competition Binding Assay

This protocol outlines a self-validating system for determining the dissociation constant (K_d) of a test compound against a panel of kinases.

1. Compound Management:

  • Step 1.1: Solubilize 2-Methylquinolin-8-yl azepane-1-carboxylate and comparator compounds in 100% DMSO to a stock concentration of 10 mM.
  • Step 1.2: Perform an 11-point, 3-fold serial dilution in DMSO. This creates a wide concentration range to ensure accurate determination of the full binding curve.
  • Step 1.3: Transfer the diluted compounds to the assay plate, along with positive (e.g., a known broad-spectrum inhibitor like Staurosporine) and negative (DMSO vehicle) controls.
  • Causality Explanation: A robust dilution series is essential for accurately modeling the dose-response relationship. The inclusion of vehicle and reference inhibitor controls validates each plate, ensuring that the assay window and Z'-factor are within acceptable limits, which is fundamental to a self-validating system.

2. Binding Assay:

  • Step 2.1: Add the test compounds to kinase-containing reaction wells.
  • Step 2.2: Incubate for 60-90 minutes at room temperature to allow the compound-kinase binding to reach equilibrium.
  • Causality Explanation: This incubation step is critical for the reaction to reach a steady state, ensuring that the measured binding affinity reflects a true equilibrium dissociation constant (K_d) rather than a kinetic artifact.

3. Affinity Capture & Quantification:

  • Step 3.1: Transfer the reaction mixtures to affinity capture plates (e.g., coated with an immobilized, broad-spectrum ligand). Kinases not bound by the test compound will be captured.
  • Step 3.2: Wash the plates thoroughly to remove unbound protein and compounds.
  • Step 3.3: Elute and quantify the amount of captured kinase using a suitable detection method (e.g., qPCR for DNA-tagged kinases).
  • Causality Explanation: The amount of kinase captured is inversely proportional to the binding affinity of the test compound. Strong binders will prevent the kinase from being captured, resulting in a low signal. This inverse relationship forms the basis for calculating inhibitory activity.

4. Data Analysis:

  • Step 4.1: Calculate the "Percent of Control" for each data point using the formula: (test compound signal - positive control signal) / (DMSO control signal - positive control signal) * 100.
  • Step 4.2: Plot the Percent of Control against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or K_d value.
  • Step 4.3: Calculate a Selectivity Score to quantify the compound's selectivity. A common metric is the S-Score, which is the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.[3]

Interpreting the Data: A Comparative Analysis

To illustrate the output of such a screen, the table below presents hypothetical data for our compound of interest against two comparators: "Compound X" (a highly selective inhibitor) and "Compound Y" (a promiscuous inhibitor). The data is presented as K_d (nM), where a lower value indicates tighter binding.

Target Kinase 2-Methylquinolin-8-yl azepane-1-carboxylate (K_d, nM) Compound X (Selective) (K_d, nM) Compound Y (Promiscuous) (K_d, nM)
Kinase A (On-Target) 8 5 12
Kinase B (Family Member)950>10,00045
Kinase C (Family Member)>10,000>10,000250
Kinase D (Unrelated)>10,000>10,00088
Kinase E (Unrelated)4,500>10,000110
Selectivity Score (S(1µM)) 0.004 (2/480) 0.002 (1/480) 0.010 (5/480)

Analysis:

  • 2-Methylquinolin-8-yl azepane-1-carboxylate demonstrates excellent potency for its primary target, Kinase A (K_d = 8 nM). It exhibits a >100-fold selectivity window against its closest off-target, Kinase B, and a weak interaction with Kinase E. Its low S-Score indicates high overall selectivity across the kinome.

  • Compound X is an exemplar of a highly selective inhibitor, showing potent on-target activity with no significant off-target binding in this panel.

  • Compound Y is a promiscuous or multi-targeted inhibitor, binding to several kinases with high affinity. While sometimes desirable for certain therapeutic strategies, this profile carries a higher risk of off-target toxicity.[14]

From Data to Decisions: A Logical Framework

The ultimate goal of profiling is to enable informed decision-making. The following logic tree illustrates how selectivity data can be used to classify and advance a compound.

G start Selectivity Profile Data q1 Is On-Target Potency Met? start->q1 q2 Are there Potent (<100x On-Target) Off-Targets? q1->q2 Yes stop STOP: Re-evaluate Scaffold q1->stop No q3 Is Off-Target Action Therapeutically Desirable? q2->q3 Yes advance ADVANCE: Proceed to In Vivo Models q2->advance No q4 Is Off-Target Action a Known Safety Liability? q3->q4 No polypharm CONSIDER: Polypharmacology Strategy q3->polypharm Yes q4->stop Yes optimize OPTIMIZE: Initiate SAR to Improve Selectivity q4->optimize No

Caption: A decision-making framework based on cross-reactivity profiling data.

Conclusion

The cross-reactivity profile of 2-Methylquinolin-8-yl azepane-1-carboxylate, as determined through comprehensive multiplex screening, reveals it to be a potent and highly selective inhibitor of Kinase A. The minor off-target activities observed are at concentrations significantly higher than its on-target potency, suggesting a favorable therapeutic window. This data provides strong support for its advancement into further preclinical studies. This guide has provided the strategic rationale, a comparison of technologies, and a detailed protocol for generating such a data package, empowering research teams to rigorously evaluate their own lead compounds.

References

  • Bamborough, P. (2012). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • ACS Medicinal Chemistry Letters. (2011). Fragment Screening by Surface Plasmon Resonance. American Chemical Society. [Link]

  • Cytiva. (n.d.). Surface Plasmon Resonance (SPR). Cytiva Life Sciences. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44-48. [Link]

  • Eurofins DiscoverX. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Rena, G., Bain, J., Elliott, M., & Cohen, P. (2013). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future medicinal chemistry, 5(15), 1739-1753. [Link]

  • Promega Corporation. (n.d.). NanoBRET® & NanoBiT. Promega. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Bitesize Bio. (2025). Fishing for Kinases with Multiplex Inhibitor Bead Assays. Bitesize Bio. [Link]

  • Promega Corporation. (n.d.). NanoBRET® Nano-Glo® Detection Systems. Promega. [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [Link]

  • Promega Corporation. (n.d.). NanoBRET® PPI Starter Systems. Promega. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Diasorin. (n.d.). Luminex's Licensed Technology. Diasorin. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • PREMIER Biosoft. (n.d.). Luminex xMAP Technology. PREMIER Biosoft. [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Guo, Y., et al. (2021). Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. Journal of Medicinal Chemistry, 64(22), 16730-16751. [Link]

  • Lo, Y. C., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), i596-i604. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. [Link]

  • CICHONSKY, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13. [Link]

  • Knight, Z. A., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6. [Link]

  • Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Central Science, 9(3), 363-376. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • J-Stage. (2007). Characterizing small molecule activity with protein microarrays. J-Stage. [Link]

  • Diasorin. (n.d.). Technology overview. Diasorin. [Link]

  • Kettenbach, A. N., et al. (2009). Sensitive multiplexed analysis of kinase activities and activity-based kinase identification. Molecular & Cellular Proteomics, 8(8), 1886-1897. [Link]

  • Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • BioSpace. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. BioSpace. [Link]

  • Extrapolations. (2025). Cracking the Selectivity Challenge in Kinase Drug Discovery. Extrapolations. [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Skolnick, J., et al. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS computational biology, 9(1), e1002831. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]

  • PubMed. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]

  • National Center for Biotechnology Information. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • ACS Publications. (2015). Third Generation Photo-Cross-Linked Small-Molecule Affinity Matrix: A Photoactivatable and Photocleavable System Enabling Quantitative Analysis of the Photo-Cross-Linked Small Molecules and Their Target Purification. Bioconjugate Chemistry. [Link]

Sources

Validation

A Head-to-Head Comparison: LC-MS/MS vs. UV-Vis for the Quantification of 2-Methylquinolin-8-yl azepane-1-carboxylate

A Senior Application Scientist's Guide to Selecting the Optimal Analytical Technique In the landscape of pharmaceutical development and research, the accurate and reliable quantification of novel chemical entities is par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Analytical Technique

In the landscape of pharmaceutical development and research, the accurate and reliable quantification of novel chemical entities is paramount. For a compound such as 2-Methylquinolin-8-yl azepane-1-carboxylate, a molecule with potential therapeutic applications, selecting the appropriate analytical methodology is a critical decision that influences data quality, experimental throughput, and ultimately, the trajectory of a development program. This guide provides an in-depth, objective comparison of two workhorse analytical techniques—Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the detection and quantification of this quinoline derivative.

This comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the insights provided are not only scientifically sound but also align with regulatory expectations.[1][2][3][4][5]

The Contenders: A Glimpse into the Technologies

UV-Vis Spectroscopy is a venerable and widely accessible technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[6][7][8] The principle underpinning this method is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[7][9] Its simplicity, cost-effectiveness, and robustness make it a staple in many quality control laboratories.[8][10]

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) represents a more modern and highly sensitive approach.[11][12] This technique first separates the analyte from other components in a sample using high-performance liquid chromatography (HPLC). The separated analyte is then ionized and identified based on its unique mass-to-charge ratio (m/z) by a tandem mass spectrometer.[11][13] This combination of chromatographic separation and mass-based detection provides exceptional selectivity and sensitivity.[11][14]

Experimental Design: A Tale of Two Protocols

To provide a tangible comparison, we present representative experimental protocols for the quantification of 2-Methylquinolin-8-yl azepane-1-carboxylate. The causality behind each step is explained to provide a deeper understanding of the methodologies.

UV-Vis Spectroscopy Protocol

The goal of this protocol is to directly measure the light absorbance of the analyte in a clean solvent, which is proportional to its concentration.

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of 2-Methylquinolin-8-yl azepane-1-carboxylate in a UV-transparent solvent (e.g., methanol or acetonitrile). The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that alters its absorbance spectrum.

    • Create a series of calibration standards by serially diluting the stock solution. This range should bracket the expected concentration of the unknown samples.

    • Prepare unknown samples by dissolving them in the same solvent to a concentration that falls within the calibration range.

  • Instrument Setup and Wavelength Selection:

    • Use a dual-beam UV-Vis spectrophotometer to minimize fluctuations from the light source.

    • Scan a standard solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For quinoline derivatives, this is often in the UV region.[15] Measuring at λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors.

    • Blank the instrument with the pure solvent to subtract any background absorbance.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each calibration standard and the unknown samples at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.[16]

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock & Standards C Determine λmax A->C B Prepare Unknown Samples D Measure Absorbance B->D C->D E Construct Calibration Curve D->E F Quantify Unknowns E->F LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation B Centrifugation A->B C Collect Supernatant B->C D HPLC Separation C->D E MS/MS Detection (MRM) D->E F Construct Calibration Curve E->F G Quantify Unknowns F->G

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal of 2-Methylquinolin-8-yl azepane-1-carboxylate

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of chemical compounds. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methylquinolin-8-yl azepane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the procedures outlined here are grounded in the established best practices for handling quinoline derivatives, a class of compounds known for their potential hazards.

Understanding the Hazard Profile: A Precautionary Approach

Quinoline and its derivatives are recognized for their potential toxicity, irritant properties, and environmental persistence.[1][2][3] Structurally similar compounds often exhibit acute oral toxicity, may cause skin and eye irritation, and are suspected of causing genetic defects.[4][5] Furthermore, many quinoline-based compounds are classified as toxic or very toxic to aquatic life with long-lasting effects.[3][4][6] Therefore, it is imperative to handle 2-Methylquinolin-8-yl azepane-1-carboxylate as a hazardous substance, taking all necessary precautions to prevent exposure and environmental release.

Quantitative Hazard Data Summary (Based on Representative Quinoline Compounds)

Hazard CategoryGHS Classification (Typical for Quinolines)Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2][5]
CarcinogenicityCategory 1B/2H350/H351: May cause cancer[5]
Aquatic Toxicity (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct selection and use of Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[1]To prevent skin contact with the chemical.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]To protect eyes from dust particles or splashes of solutions.[4]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary if dust or aerosols are generated.[1][4]To prevent inhalation of potentially harmful dust or vapors.[4]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe collection and disposal of 2-Methylquinolin-8-yl azepane-1-carboxylate waste. This includes the pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully transfer any residual solid 2-Methylquinolin-8-yl azepane-1-carboxylate into a clearly labeled, sealable hazardous waste container.[4]

    • Avoid generating dust during the transfer.[4]

    • Contaminated items such as weighing boats, filter papers, and gloves must also be placed in this container.[1]

  • Liquid Waste:

    • For solutions containing 2-Methylquinolin-8-yl azepane-1-carboxylate, use a separate, compatible, and clearly labeled hazardous liquid waste container.[4]

    • Do not mix this waste with other incompatible waste streams.[7]

  • Contaminated Labware and Emptied Containers:

    • The first rinse of any contaminated glassware should be collected as hazardous liquid waste.[1]

    • For empty containers, the first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses of thoroughly emptied containers can be managed according to your institution's guidelines.[7]

2. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "2-Methylquinolin-8-yl azepane-1-carboxylate".[8]

  • List all components and their approximate concentrations within the waste mixture.

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.[7]

3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Control and Contain: Wearing appropriate PPE, control the spread of the spill. For solid spills, carefully sweep the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[9]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealed and labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methylquinolin-8-yl azepane-1-carboxylate and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_collection Collection & Segregation cluster_final_disposal Final Disposal Waste 2-Methylquinolin-8-yl azepane-1-carboxylate Waste Solid Solid Compound & Contaminated Materials Waste->Solid Liquid Solutions & Rinsates Waste->Liquid Glassware Contaminated Glassware Waste->Glassware SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer RinseCollection Collect First Rinse as Hazardous Liquid Waste Glassware->RinseCollection EHS Arrange Pickup by EHS or Licensed Contractor SolidContainer->EHS LiquidContainer->EHS RinseCollection->LiquidContainer Incineration High-Temperature Incineration at Approved Facility EHS->Incineration

Caption: Disposal workflow for 2-Methylquinolin-8-yl azepane-1-carboxylate.

Final Disposal: The Role of Professional Services

Under no circumstances should 2-Methylquinolin-8-yl azepane-1-carboxylate or its waste be disposed of down the drain or in regular trash.[1][2] The final disposal must be conducted through an approved and licensed hazardous waste disposal facility.[4] These facilities typically utilize high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound, in accordance with local, state, and federal regulations.[4][10] Your institution's Environmental Health and Safety (EHS) office will coordinate the collection and transfer of your properly labeled hazardous waste to such a facility.[11]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Quinoline - SAFETY DATA SHEET. pentachemicals.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Material Safety Data Sheet - Quinoline, 96%. Fisher Scientific.
  • Safety Data Sheet. TargetMol.
  • Safety data sheet. BASF.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • University of Louisville Chemical Safety Sheet for Quinoline. University of Louisville.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.

Sources

Handling

A Procedural Guide to the Safe Handling of 2-Methylquinolin-8-yl azepane-1-carboxylate

A Note on This Guidance: The compound 2-Methylquinolin-8-yl azepane-1-carboxylate is a novel chemical entity for which specific toxicological and hazard data are not publicly available. Therefore, this guide is construct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guidance: The compound 2-Methylquinolin-8-yl azepane-1-carboxylate is a novel chemical entity for which specific toxicological and hazard data are not publicly available. Therefore, this guide is constructed based on the established principles of handling unknown or uncharacterized compounds.[1] The recommendations herein are derived from the known hazard profiles of its constituent functional groups: the quinoline core, which is known for potential toxicity, and the azepane moiety. It is imperative to treat this substance as potentially hazardous and to apply maximum precautions at all times.[1][2]

Hazard Assessment & Communication

Given the absence of a specific Safety Data Sheet (SDS), a presumptive hazard profile must be established. The quinoline functional group, in particular, informs the primary safety concerns.

  • Quinoline Core: Quinoline and its derivatives are recognized as potentially hazardous.[3] Some are classified as carcinogenic (Category 1B or 2) and mutagenic (Category 2).[4][5] They can be toxic if swallowed, harmful in contact with skin, and cause serious eye irritation.[4][6][7]

  • 2-Methylquinoline (Quinaldine): This specific parent structure is known to be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[5][6][8]

  • Azepane Moiety: While some azepane derivatives are relatively benign, others can be harmful if inhaled, swallowed, or in contact with skin.[9] The parent compound, hexamethyleneimine, is toxic and corrosive.[10]

Based on this analysis, 2-Methylquinolin-8-yl azepane-1-carboxylate must be handled as a substance that is:

  • Potentially Carcinogenic and Mutagenic. [7][11]

  • Acutely Toxic if swallowed, inhaled, or absorbed through the skin.[6][12]

  • A severe skin and eye irritant. [6][13]

  • Toxic to aquatic life with long-lasting effects.[7][14]

All containers must be clearly labeled with the chemical name and appropriate hazard pictograms (e.g., skull and crossbones, health hazard, irritant, environmental hazard).[15]

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through containment. All manipulations of this compound, both in solid and solution form, must be performed within a certified chemical fume hood.[1][2] The fume hood provides essential protection against the inhalation of powders or vapors and contains any potential spills. Ensure that an eyewash station and safety shower are immediately accessible in the work area.[16]

Personal Protective Equipment (PPE): A Complete Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[17] Always inspect PPE for integrity before use and replace it immediately if compromised.

PPE CategoryRecommended Equipment & Rationale
Eye & Face Wear chemical safety goggles and a face shield. This combination protects against splashes and airborne particles.[14][16]
Skin & Body A chemical-resistant lab coat, full-length pants, and closed-toe shoes are required. A disposable chemical-resistant apron should be worn over the lab coat for added protection during transfers.[14][16]
Hand Use chemical-resistant nitrile gloves. Given the aromatic amine-like structure, double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[2][18]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if there is any risk of aerosolization or if engineering controls are not sufficient.[1][6]
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Storage

A meticulous, step-by-step approach is essential for safe handling.

4.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[19]

  • The storage location must be clearly labeled as containing a highly toxic chemical.[2] Use secondary containment to prevent spills.[15]

4.2. Weighing and Transfer (Solid)

  • Preparation: Conduct all work in a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Transfer: Carefully transfer the solid compound to the weigh boat using a dedicated spatula. Avoid creating dust.[14]

  • Clean-up: After weighing, gently tap the spatula to remove excess powder into the weigh boat. Decontaminate the spatula with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste.

4.3. Solubilization and Use

  • Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Mixing: Cap the vessel securely before mixing or vortexing.

  • Reaction Setup: If used in a reaction, ensure the apparatus is properly set up within the fume hood.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

5.1. Spill Response

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., vermiculite, sand) to cover the spill.[11]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[16]

    • Decontaminate the area with a suitable solvent, collecting all materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and notify your institution's Environmental Health & Safety (EHS) department.[15]

    • Prevent entry to the area.

    • Provide first responders with details about the spilled substance.

Spill_Response Spill Spill Occurs Location Inside Fume Hood? Spill->Location MinorSpill Minor Spill Protocol: 1. Alert others 2. Absorb with sand/vermiculite 3. Collect in waste container 4. Decontaminate area Location->MinorSpill Yes MajorSpill Major Spill Protocol: 1. Evacuate Lab 2. Notify EHS/Emergency Services 3. Restrict Area Access Location->MajorSpill No

Sources

© Copyright 2026 BenchChem. All Rights Reserved.